2-(cyclopropylmethoxy)acetic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(cyclopropylmethoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-6(8)4-9-3-5-1-2-5/h5H,1-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWMURBOFGBWBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30465683 | |
| Record name | 2-(cyclopropylmethoxy)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
246869-08-9 | |
| Record name | 2-(cyclopropylmethoxy)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (cyclopropylmethoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 2-(cyclopropylmethoxy)acetic acid
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(cyclopropylmethoxy)acetic acid, CAS Number 246869-08-9. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details key properties, outlines the experimental protocols for their determination, and presents a visual representation of a common synthetic pathway.
Core Physicochemical Data
This compound is an organic compound useful in synthesis.[1][2] Its fundamental properties are summarized below. The majority of the available data is based on computational predictions.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₃ | [1][2][3] |
| Molecular Weight | 130.14 g/mol | [1][2][3] |
| Physical Form | Yellow Liquid | [1][2] |
| pKa (Predicted) | 3.51 ± 0.10 | [1][2] |
| Boiling Point (Predicted) | 267.1 ± 13.0 °C | [1][2] |
| Density (Predicted) | 1.201 ± 0.06 g/cm³ | [1][2] |
| Solubility | Soluble in Acetone, Dichloromethane, Methanol | [1][2][4] |
| InChI Key | IUWMURBOFGBWBO-UHFFFAOYSA-N | [1][5] |
| SMILES | C(O)(=O)COCC1CC1 | [1] |
Synthetic Pathway
A documented method for the synthesis of this compound involves the condensation of cyclopropylmethanol and bromoacetic acid.[6][7] This reaction is typically performed in the presence of a strong base, such as potassium tert-butoxide, within a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).[6][7]
Caption: Synthesis of this compound.
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are outlined below. These represent standard laboratory procedures applicable to organic carboxylic acids.
The pKa is determined using potentiometric titration, a highly accurate and common method.[8]
Principle: A solution of the acid is titrated with a standardized strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is the pH at which the acid is half-neutralized, corresponding to the midpoint of the titration curve's buffer region.[9]
Detailed Protocol:
-
Preparation: A precise quantity of this compound is dissolved in deionized water to create a solution of known concentration (e.g., 0.01 M).[9] If solubility is limited, a co-solvent like methanol may be used, though this can affect the pKa value.[8]
-
Calibration: The pH meter is calibrated using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).[10]
-
Titration: The acid solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.[10]
-
Data Collection: A standardized solution of 0.1 M NaOH is added in small, precise increments. After each addition, the solution is allowed to stabilize, and the pH is recorded.[10]
-
Analysis: The pH is plotted against the volume of NaOH added. The equivalence point is identified as the point of maximum slope on the curve. The volume of NaOH at the half-equivalence point is determined, and the pH at this point is equal to the pKa of the acid.[9]
The logP value, a measure of lipophilicity, is typically determined using the shake-flask method followed by HPLC analysis.[11][12]
Principle: The compound is partitioned between two immiscible phases, n-octanol and water. The logP is the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase at equilibrium.[12] A negative logP value indicates hydrophilicity, while a positive value indicates lipophilicity.[12]
Detailed Protocol:
-
Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are mixed and allowed to saturate for 24 hours.[11]
-
Partitioning: A known amount of this compound is dissolved in one of the phases. The two phases are then combined in a separatory funnel or vial.
-
Equilibration: The mixture is agitated vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached and then left to separate completely.[11]
-
Sampling: A precise aliquot is carefully removed from both the n-octanol and the aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[11][13]
-
Calculation: The logP is calculated using the formula: logP = log₁₀ ( [Concentration in Octanol] / [Concentration in Water] ).[12]
Equilibrium solubility is a critical parameter, particularly for drug development, and is highly dependent on pH for ionizable compounds.[14]
Principle: An excess amount of the compound is suspended in an aqueous buffer of a specific pH. The suspension is agitated until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is measured.
Detailed Protocol:
-
Buffer Preparation: A series of aqueous buffers covering a relevant pH range (e.g., pH 1.2, 4.5, and 6.8) are prepared.[15]
-
Sample Preparation: An excess amount of solid this compound is added to vials containing each buffer solution.
-
Equilibration: The vials are sealed and agitated in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is achieved.[14]
-
Phase Separation: The undissolved solid is removed from the saturated solution by centrifugation or filtration. Care must be taken to ensure the filter does not adsorb the compound.[15]
-
Analysis: The concentration of the dissolved compound in the clear supernatant is quantified using a validated analytical method, such as HPLC-UV.
-
Reporting: The solubility is reported in units such as mg/mL or µg/mL for each pH condition tested.[15]
References
- 1. This compound | 246869-08-9 [chemicalbook.com]
- 2. This compound CAS#: 246869-08-9 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. This compound | 246869-08-9 [sigmaaldrich.com]
- 6. WO2018109781A1 - A process for the preparation of firocoxib - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 9. web.williams.edu [web.williams.edu]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. agilent.com [agilent.com]
- 12. acdlabs.com [acdlabs.com]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. who.int [who.int]
An In-depth Technical Guide to 2-(cyclopropylmethoxy)acetic acid: A Key Intermediate in the Synthesis of the COX-2 Inhibitor Firocoxib
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(cyclopropylmethoxy)acetic acid (CAS Number: 246869-08-9) is a crucial chemical intermediate in the synthesis of Firocoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor used in veterinary medicine. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its pivotal role in the manufacturing of Firocoxib. Furthermore, this document elucidates the mechanism of action of Firocoxib, the end-product derived from this acetic acid derivative, including a diagram of the relevant signaling pathway. All quantitative data is presented in structured tables for clarity and ease of comparison.
Chemical and Physical Properties
This compound is a liquid at room temperature and is soluble in various organic solvents.[1][2] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 246869-08-9 | [2][3][4] |
| Molecular Formula | C6H10O3 | [4][5] |
| Molecular Weight | 130.14 g/mol | [4][5] |
| IUPAC Name | (cyclopropylmethoxy)acetic acid | [3] |
| Boiling Point | 267.1±13.0 °C (Predicted) | [1] |
| Density | 1.201±0.06 g/cm3 (Predicted) | [1] |
| Physical Form | Liquid | [3] |
| Solubility | Acetone, Dichloromethane, Methanol | [1] |
| Storage Temperature | Room Temperature | [3] |
Synthesis of this compound
The synthesis of this compound is a key step in the overall production of Firocoxib.[6][7] A common method involves the reaction of cyclopropylmethanol with a haloacetic acid in the presence of a base.[7]
Experimental Protocol
A patented process for the synthesis of this compound is as follows:[7]
Materials:
-
Cyclopropylmethanol
-
Bromoacetic acid
-
Potassium tert-butoxide
-
Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Procedure:
-
To a solution of cyclopropylmethanol in THF or DMF, add potassium tert-butoxide.
-
Slowly add bromoacetic acid to the reaction mixture.
-
The reaction is stirred at a temperature between 20 to 70 °C, preferably 30 to 35 °C.
-
Upon completion of the reaction, the product, this compound, is isolated.
A workflow diagram illustrating this synthesis process is provided below.
Role in the Synthesis of Firocoxib
This compound is a pivotal building block in the multi-step synthesis of Firocoxib.[6][7] Firocoxib is a selective COX-2 inhibitor, a class of non-steroidal anti-inflammatory drugs (NSAIDs).[7][8] The synthesis involves the condensation of this compound with another intermediate, 2-bromo-2-methyl-l-[4-(methylsulfonyl)phenyl]propan-l-one, to form a key ester intermediate.[7] This intermediate is then cyclized to yield Firocoxib.[7]
The logical relationship in the synthesis of Firocoxib is depicted in the diagram below.
Mechanism of Action of Firocoxib and the COX-2 Signaling Pathway
While this compound itself is not biologically active in this context, its end-product, Firocoxib, is a potent anti-inflammatory agent. Firocoxib selectively inhibits the COX-2 enzyme.[7][8] COX-2 is an inducible enzyme that plays a key role in the inflammatory cascade by converting arachidonic acid into prostaglandins (PGs), which are key mediators of pain and inflammation.[1][9] By selectively inhibiting COX-2, Firocoxib reduces the production of these pro-inflammatory prostaglandins without significantly affecting the constitutive COX-1 enzyme, which is involved in maintaining the gastric mucosa and platelet function.[1][9] This selectivity enhances the safety profile of the drug.[1]
The signaling pathway of COX-2 inhibition by Firocoxib is illustrated below.
Safety Information
According to the Safety Data Sheet (SDS), this compound is classified as a substance that can cause skin irritation, serious eye damage, and may cause respiratory irritation.[3] It is recommended to handle this compound with appropriate personal protective equipment, including safety goggles and gloves, in a well-ventilated area.[10]
Conclusion
This compound is a vital, non-biologically active intermediate whose significance lies in its role in the synthesis of Firocoxib, a selective COX-2 inhibitor. Its efficient synthesis is a critical step in the production of this important veterinary drug. This guide provides drug development professionals and researchers with essential technical information regarding its chemical properties, synthesis, and its contextual importance within the development of anti-inflammatory therapeutics. Understanding the chemistry and application of such intermediates is fundamental to the advancement of pharmaceutical manufacturing and drug discovery.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 246869-08-9 [chemicalbook.com]
- 3. This compound | 246869-08-9 [sigmaaldrich.com]
- 4. 2-(Cyclopropylmethoxy)-acetic Acid | CymitQuimica [cymitquimica.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Firocoxib [sitem.herts.ac.uk]
- 7. WO2018109781A1 - A process for the preparation of firocoxib - Google Patents [patents.google.com]
- 8. Synthesis of stable isotope-labelled firocoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemicalbook.com [chemicalbook.com]
Spectral Data Analysis of 2-(cyclopropylmethoxy)acetic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(cyclopropylmethoxy)acetic acid is a small organic molecule featuring a cyclopropyl group, an ether linkage, and a carboxylic acid functional moiety. The unique structural characteristics imparted by the strained cyclopropyl ring and the acidic proton make the comprehensive spectral analysis of this compound crucial for its identification, purity assessment, and for understanding its potential chemical and biological interactions. This guide provides a detailed overview of the spectral data, experimental protocols, and potential biological significance of this compound, serving as a valuable resource for professionals in research and drug development. While specific experimental data for this compound is not publicly available, this guide presents a detailed analysis based on established principles of spectroscopy and data from analogous structures.
Spectral Data Summary
The following tables summarize the predicted quantitative data for the spectral analysis of this compound based on its chemical structure and known spectral properties of similar functional groups.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet (broad) | 1H | -COOH |
| ~4.1 | Singlet | 2H | -O-CH₂ -COOH |
| ~3.4 | Doublet | 2H | -CH₂ -O- |
| ~1.1 | Multiplet | 1H | -CH- (cyclopropyl) |
| ~0.5 | Multiplet | 2H | -CH₂- (cyclopropyl) |
| ~0.2 | Multiplet | 2H | -CH₂- (cyclopropyl) |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C =O |
| ~75 | -O-C H₂- |
| ~70 | -C H₂-O- |
| ~10 | -C H- (cyclopropyl) |
| ~3 | -C H₂- (cyclopropyl) |
Table 3: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid) |
| ~2950 | Medium | C-H stretch (cyclopropyl and methylene) |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| ~1200 | Strong | C-O stretch (acid and ether) |
| ~1050 | Medium | C-O stretch (ether) |
Mass Spectrometry
In mass spectrometry, this compound (molecular weight: 130.14 g/mol ) is expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) depending on the ionization technique used. Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) or cleavage of the ether bond.
| m/z | Possible Fragment |
| 131 | [M+H]⁺ |
| 85 | [M-COOH]⁺ |
| 57 | [C₄H₉]⁺ (from cyclopropylmethyl) |
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent depends on the solubility of the compound.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.
-
Solid (KBr pellet): If the sample is a solid, grind a small amount of the sample with dry KBr powder and press it into a thin pellet.
-
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the prepared sample in the spectrometer and record the sample spectrum.
-
The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).
-
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions. High-resolution mass spectrometry can be used to determine the elemental composition of the parent molecule and its fragments.
Mandatory Visualizations
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(cyclopropylmethoxy)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(cyclopropylmethoxy)acetic acid. The information presented herein is essential for the structural elucidation, purity assessment, and quality control of this compound in research and drug development settings. This document outlines predicted spectral data based on established chemical shift principles and provides comprehensive, standardized experimental protocols for acquiring high-quality NMR data.
Predicted NMR Data
Due to the limited availability of public, experimentally derived NMR data for this compound, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants. These predictions are based on the analysis of similar chemical structures and established NMR principles.
¹H NMR Spectral Data (Predicted)
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the cyclopropyl, methoxy, and acetic acid moieties. The predicted chemical shifts (in ppm), multiplicities, and coupling constants (in Hz) are presented in Table 1.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet (broad) | 1H | -COOH |
| ~4.10 | Singlet | 2H | -O-CH₂-COOH |
| ~3.45 | Doublet | 2H | Cyclopropyl-CH₂-O- |
| ~1.10 | Multiplet | 1H | Cyclopropyl-CH |
| ~0.55 | Multiplet | 2H | Cyclopropyl-CH₂ (cis) |
| ~0.25 | Multiplet | 2H | Cyclopropyl-CH₂ (trans) |
¹³C NMR Spectral Data (Predicted)
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The predicted chemical shifts for each carbon atom in this compound are detailed in Table 2.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~175 | -COOH |
| ~75 | -O-CH₂-COOH |
| ~70 | Cyclopropyl-CH₂-O- |
| ~10 | Cyclopropyl-CH |
| ~3 | Cyclopropyl-CH₂ |
Experimental Protocols
The following sections describe detailed methodologies for the preparation of samples and the acquisition of ¹H and ¹³C NMR spectra. Adherence to these protocols is crucial for obtaining high-resolution and reproducible NMR data.
Sample Preparation for NMR Analysis
Proper sample preparation is critical for acquiring high-quality NMR spectra. For carboxylic acids like this compound, the choice of solvent is important to ensure good solubility and minimize interfering signals.
-
Solvent Selection : Deuterated chloroform (CDCl₃) is a common solvent for many organic molecules. However, for carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) may provide better solubility and prevent issues with the acidic proton signal. The choice of solvent can influence the chemical shift of exchangeable protons (like the carboxylic acid proton).
-
Concentration : For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended.
-
Procedure :
-
Weigh the desired amount of this compound directly into a clean, dry vial.
-
Add the appropriate volume of deuterated solvent to the vial.
-
Gently agitate the vial to dissolve the sample completely. Sonication may be used if necessary.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
The final solution height in the NMR tube should be approximately 4-5 cm.
-
Cap the NMR tube and wipe the outside with a lint-free tissue before inserting it into the spectrometer.
-
NMR Data Acquisition
The following are general parameters for the acquisition of ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A spectral width of 16 ppm, centered around 6 ppm, is generally adequate.
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A spectral width of 240 ppm, centered around 100 ppm, will cover the expected chemical shift range.
-
Temperature: 298 K (25 °C).
Visualizations
The following diagrams illustrate the molecular structure and a conceptual workflow for the NMR analysis of this compound.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for NMR analysis.
Mass Spectrometry of 2-(cyclopropylmethoxy)acetic acid: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-(cyclopropylmethoxy)acetic acid. Due to the absence of published experimental mass spectra for this specific compound, this document presents a theoretical examination based on established fragmentation principles for carboxylic acids, ethers, and cyclopropyl-containing molecules. It is intended for researchers, scientists, and professionals in drug development engaged in the structural elucidation of small organic molecules.
Molecular Structure and Properties
This compound is a carboxylic acid derivative with a molecular formula of C₆H₁₀O₃ and a monoisotopic molecular weight of 130.06 g/mol .[1][2] Its structure combines a carboxylic acid moiety, an ether linkage, and a cyclopropyl group, each influencing its fragmentation behavior under mass spectrometric conditions.
Structure:
Proposed Electron Ionization (EI) Mass Spectrometry Fragmentation Pathway
Electron ionization (EI) mass spectrometry involves bombarding a molecule with high-energy electrons, typically at 70 eV, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. The fragmentation pattern is predictable based on the stability of the resulting ions and neutral losses. For this compound, several key fragmentation pathways are proposed.
The molecular ion, [C₆H₁₀O₃]⁺•, would appear at a mass-to-charge ratio (m/z) of 130. The fragmentation is expected to be driven by charge localization on the oxygen atoms of the carboxyl group and the ether linkage.
Key Proposed Fragmentation Reactions:
-
α-Cleavage adjacent to the ether oxygen: This is a common pathway for ethers.
-
Cleavage of the C-O bond can result in the formation of a stable cyclopropylmethyl cation (m/z 55 ) or a carboxymethyl oxonium ion (m/z 75 ).
-
Cleavage of the C-C bond adjacent to the ether oxygen can produce a resonance-stabilized ion at m/z 71 .
-
-
Cleavage of the Carboxylic Acid Group: Carboxylic acids readily undergo fragmentation.[3]
-
Loss of a hydroxyl radical (•OH): This leads to the formation of an acylium ion at m/z 113 .
-
Loss of a carboxyl radical (•COOH): This results in an ion at m/z 85 .
-
-
McLafferty-type Rearrangement: A six-membered ring transition state can lead to the elimination of a neutral molecule. A potential rearrangement could lead to the elimination of cyclopropene (C₃H₄), resulting in an ion at m/z 90 .
-
Fragmentation of the Cyclopropyl Ring: The high-energy cyclopropyl ring can undergo ring-opening to form an allyl cation, a common fragmentation for such structures, contributing to ions at m/z 41 .[4]
The proposed fragmentation pathway is visualized in the diagram below.
Quantitative Data Summary
The following table summarizes the predicted major ions, their mass-to-charge ratios (m/z), and their proposed structures based on the theoretical fragmentation pathways. The relative abundance is an estimate, with the most stable ions expected to be more abundant.
| m/z | Proposed Ion Formula | Proposed Structure/Fragment Name | Fragmentation Pathway Description |
| 130 | [C₆H₁₀O₃]⁺• | Molecular Ion | Ionization of the parent molecule. |
| 113 | [C₅H₉O₂]⁺ | Acylium Ion | Loss of a hydroxyl radical (•OH) from the carboxylic acid group. |
| 85 | [C₄H₉O]⁺ | (cyclopropylmethoxy)methyl cation | Loss of the carboxyl group (•COOH). |
| 71 | [C₄H₇O]⁺ | Oxonium Ion | α-cleavage at the ether, loss of •CH₂COOH. |
| 59 | [C₂H₃O₂]⁺ | Carboxymethyl cation | Cleavage of the ether C-O bond. |
| 55 | [C₄H₇]⁺ | Cyclopropylmethyl cation | Cleavage of the ether C-O bond. |
| 45 | [COOH]⁺ | Carboxyl cation | Cleavage of the C-C bond adjacent to the carboxyl group. |
| 41 | [C₃H₅]⁺ | Allyl cation | Rearrangement and fragmentation of the cyclopropyl group. |
Experimental Protocols
A standard approach for the analysis of a volatile carboxylic acid like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[5][6] Due to the polar nature of the carboxylic acid group, derivatization is often required to improve volatility and chromatographic peak shape.[4]
-
Dissolution: Dissolve approximately 1 mg of this compound in 1 mL of a suitable organic solvent (e.g., ethyl acetate, acetonitrile).
-
Derivatization: To convert the carboxylic acid to a more volatile ester (e.g., a trimethylsilyl (TMS) ester), add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[7]
-
Reaction: Cap the vial and heat at 60-70°C for 30 minutes to ensure complete derivatization.[8]
-
Analysis: Cool the sample to room temperature before injection into the GC-MS system.
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
GC Column: A non-polar or medium-polarity capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating the derivatized analyte.
-
Injection: 1 µL of the derivatized sample is injected in splitless mode.
-
Injector Temperature: 250°C.[6]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.[6]
-
Final hold: Hold at 280°C for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Scan Range: m/z 35-400.[5]
-
Solvent Delay: 3 minutes.
-
The following diagram illustrates the general experimental workflow.
Conclusion
The mass spectrometric analysis of this compound is predicted to yield a rich fragmentation pattern characterized by cleavages of the ether linkage and the carboxylic acid group, as well as potential rearrangements involving the cyclopropyl ring. While no experimental data is publicly available, the theoretical pathways and generalized experimental protocol provided in this guide offer a robust framework for the identification and structural elucidation of this compound and related molecules. The use of GC-MS with prior derivatization is the recommended analytical approach to ensure volatility and achieve reliable results. This guide serves as a valuable resource for scientists requiring a foundational understanding of the mass spectrometric behavior of this molecule.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound CAS#: 246869-08-9 [chemicalbook.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. erndim.org [erndim.org]
- 5. metbio.net [metbio.net]
- 6. scispace.com [scispace.com]
- 7. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
An In-depth Technical Guide on the Solubility and Stability of 2-(cyclopropylmethoxy)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(cyclopropylmethoxy)acetic acid is a carboxylic acid derivative that serves as a key intermediate in the synthesis of various organic molecules. Its physicochemical properties, particularly solubility and stability, are critical parameters for its effective use in synthetic chemistry and for the development of any potential pharmaceutical applications. This technical guide provides a comprehensive overview of the known characteristics of this compound and outlines detailed experimental protocols for its thorough investigation.
Chemical and Physical Properties
A summary of the available physical and chemical properties of this compound is presented in Table 1. It is important to note that much of the publicly available data is predicted and lacks experimental verification.
Table 1: Physicochemical Properties of this compound
| Property | Value/Information | Source |
| Molecular Formula | C₆H₁₀O₃ | [1] |
| Molecular Weight | 130.14 g/mol | [1] |
| CAS Number | 246869-08-9 | [1][2] |
| Appearance | Yellow Liquid (Predicted) | N/A |
| Boiling Point | 267.1 ± 13.0 °C (Predicted) | N/A |
| Density | 1.201 ± 0.06 g/cm³ (Predicted) | N/A |
| pKa | 3.51 ± 0.10 (Predicted) | N/A |
| Qualitative Solubility | Soluble in Acetone, Dichloromethane, Methanol | N/A |
Solubility Profile
The solubility of a compound is a critical factor in its formulation and delivery. Currently, there is a lack of quantitative solubility data for this compound in the public domain. To address this, detailed protocols for determining both kinetic and thermodynamic solubility are provided below.
Experimental Protocols for Solubility Determination
This assay is a high-throughput method to determine the solubility of a compound from a DMSO stock solution in an aqueous buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent)
-
Plate shaker
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Add 2 µL of the DMSO stock solution to the wells of a 96-well plate.
-
Add 198 µL of PBS (pH 7.4) to each well.
-
Seal the plate and shake at room temperature for 2 hours.
-
Measure the absorbance at a predetermined wavelength (e.g., 280 nm) to detect any precipitation.
-
The highest concentration that does not show precipitation is reported as the kinetic solubility.
This method determines the equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, propylene glycol, polyethylene glycol 400)
-
Glass vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Add an excess amount of solid this compound to a glass vial.
-
Add a known volume of the desired solvent (e.g., 1 mL).
-
Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with an appropriate solvent.
-
Quantify the concentration of the dissolved compound using a validated HPLC method.
Stability Profile
The chemical stability of this compound is crucial for its storage, handling, and use in further reactions or formulations. While it is generally stated to be stable under recommended storage conditions, comprehensive stability data is not available. Forced degradation studies are essential to understand its degradation pathways and to develop stability-indicating analytical methods.
Experimental Protocol for Forced Degradation Studies (ICH Guidelines)
Forced degradation studies are conducted under more severe conditions than accelerated stability studies to identify potential degradation products.
Stress Conditions:
-
Acid Hydrolysis: 1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 80°C for 48 hours.
-
Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
Procedure:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media. For thermal and photostability, the solid compound is used.
-
Expose the samples to the stress conditions for the specified duration.
-
At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis), and dilute to a suitable concentration.
-
Analyze the samples using a stability-indicating HPLC method to separate the parent compound from its degradation products.
-
Characterize the degradation products using techniques such as LC-MS/MS and NMR.
Table 2: Hypothetical Stability Data for this compound (Note: This table is for illustrative purposes to show how data would be presented. Actual data needs to be generated experimentally.)
| Stress Condition | Duration | Assay of Parent (%) | No. of Degradants | Major Degradant (RT, min) |
| 1 M HCl, 60°C | 24 h | 85.2 | 2 | 4.5 |
| 1 M NaOH, 60°C | 24 h | 70.5 | 3 | 3.8, 5.1 |
| 3% H₂O₂, RT | 24 h | 92.1 | 1 | 6.2 |
| Dry Heat, 80°C | 48 h | 98.5 | 0 | - |
| Photostability | ICH Q1B | 99.1 | 0 | - |
Potential Signaling Pathways and Metabolic Fate
There is currently no direct evidence in the scientific literature to suggest that this compound is involved in any specific biological signaling pathways or has a defined metabolic fate. As a synthetic intermediate, it is not expected to have significant biological activity. However, based on its structure as an acetic acid derivative, potential metabolic pathways could involve biotransformation processes common to xenobiotic carboxylic acids, such as glucuronidation or conjugation with amino acids.
Visualizations
Synthesis Pathway
The following diagram illustrates a plausible synthetic route for this compound.
Caption: Plausible synthesis of this compound.
Experimental Workflow for Solubility Determination
The logical flow for determining the solubility of the compound is depicted below.
Caption: Workflow for solubility determination.
Experimental Workflow for Stability Assessment
The process for conducting forced degradation studies is outlined in the following diagram.
Caption: Workflow for stability assessment.
Conclusion
This technical guide consolidates the currently available information on this compound and provides a clear path forward for researchers needing to characterize its solubility and stability. The provided experimental protocols are based on standard industry practices and regulatory guidelines, ensuring that the data generated will be robust and reliable for decision-making in drug development and other scientific endeavors. The lack of extensive data highlights the need for further experimental investigation to fully elucidate the physicochemical properties of this compound.
References
The Unseen Potential: A Technical Guide to the Biological Activity of 2-(cyclopropylmethoxy)acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the biological activities of 2-(cyclopropylmethoxy)acetic acid and its derivatives, with a primary focus on the highly selective cyclooxygenase-2 (COX-2) inhibitor, Firocoxib. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways associated with this class of compounds.
Core Biological Activity: Selective COX-2 Inhibition
The most prominent biological activity associated with derivatives of this compound is the selective inhibition of the COX-2 enzyme. This targeted action is exemplified by Firocoxib, a non-steroidal anti-inflammatory drug (NSAID) primarily used in veterinary medicine to manage pain and inflammation associated with osteoarthritis.[1][2][3]
The selective inhibition of COX-2 is a critical therapeutic feature. The cyclooxygenase enzyme exists in two primary isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and plays a role in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[4][5] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation where it mediates the production of prostaglandins that cause pain and inflammation.[4][6] By selectively targeting COX-2, derivatives like Firocoxib can provide anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[4][7]
Quantitative Data on COX-1 and COX-2 Inhibition
The selectivity of this compound derivatives, particularly Firocoxib, for COX-2 over COX-1 has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a key metric used to determine the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound | Species | Assay Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) |
| Firocoxib | Equine | Whole Blood Assay | 23.7 | 0.0369 | 643 |
| Firocoxib | Canine | Whole Blood Assay | - | - | 350 - 430 |
Data sourced from multiple studies. The whole blood assay is a common in vitro method to assess the inhibitory activity of NSAIDs on COX-1 and COX-2.[1][8][9]
Signaling Pathway of COX-2 Inhibition
The anti-inflammatory and analgesic effects of this compound derivatives that are selective COX-2 inhibitors stem from their ability to block the production of prostaglandins. The following diagram illustrates the signaling pathway.
Caption: COX-2 signaling pathway and the inhibitory action of Firocoxib.
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound derivatives.
Synthesis of this compound
The parent compound, this compound, is a crucial intermediate in the synthesis of its more complex derivatives like Firocoxib.
Caption: General workflow for the synthesis of this compound.
A common synthetic route involves the condensation of cyclopropylmethanol with a haloacetic acid, such as bromoacetic acid, in the presence of a strong base like potassium tert-butoxide and a suitable solvent like tetrahydrofuran (THF).[10]
Detailed Protocol:
-
Reaction Setup: In a reaction vessel, dissolve cyclopropylmethanol and bromoacetic acid in THF.
-
Base Addition: Slowly add a solution of potassium tert-butoxide in THF to the reaction mixture at a controlled temperature, typically between 20 to 35°C.[10]
-
Reaction Monitoring: Stir the mixture at a slightly elevated temperature (e.g., 30-35°C) for several hours.[10] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is typically acidified and extracted with an organic solvent.
-
Purification: The crude product is then purified, for example, by distillation or chromatography, to yield pure this compound.
In Vitro COX-1 and COX-2 Inhibition Assay (Whole Blood Assay)
The whole blood assay is a robust method to determine the COX-1 and COX-2 inhibitory activity and selectivity of NSAIDs in a physiologically relevant environment.[1][11]
Protocol Overview:
-
Blood Collection: Fresh whole blood is collected from the target species (e.g., equine, canine) into heparinized tubes.
-
COX-1 Activity Measurement:
-
Aliquots of whole blood are incubated with various concentrations of the test compound (e.g., Firocoxib) or a vehicle control.
-
Coagulation is induced, which stimulates platelets to produce thromboxane B2 (TXB2), a stable metabolite of the COX-1 product thromboxane A2.
-
The concentration of TXB2 is measured using an enzyme immunoassay (EIA), and the inhibition by the test compound is calculated.[4]
-
-
COX-2 Activity Measurement:
-
Aliquots of whole blood are pre-incubated with aspirin to inhibit constitutive COX-1 activity.
-
The blood is then stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2 in monocytes.[1][12]
-
The samples are then incubated with various concentrations of the test compound.
-
The concentration of prostaglandin E2 (PGE2), a major product of COX-2 activity, is measured by EIA.[1][12]
-
-
Data Analysis: The IC50 values for COX-1 and COX-2 inhibition are calculated from the concentration-response curves. The selectivity ratio is then determined by dividing the COX-1 IC50 by the COX-2 IC50.[13]
In Vivo Efficacy Studies in Animal Models of Osteoarthritis
To evaluate the clinical efficacy of this compound derivatives, in vivo studies are conducted in animal models that mimic human or target animal diseases, such as osteoarthritis in horses.[14][15]
Experimental Design for Equine Osteoarthritis Model:
-
Animal Selection: A group of horses with diagnosed lameness due to osteoarthritis is selected for the study.[15]
-
Treatment Groups: The horses are randomly assigned to different treatment groups, including a placebo control group and groups receiving different doses of the test compound (e.g., Firocoxib).[14][15]
-
Drug Administration: The test compound is administered orally at a specified dosage and frequency for a defined period (e.g., 0.1 mg/kg once daily for 14 days).[14]
-
Efficacy Assessment: Lameness is assessed at baseline and at various time points during the treatment period using both subjective (veterinary scoring) and objective (force plate analysis) methods.[8]
-
Safety Monitoring: Throughout the study, the animals are monitored for any adverse effects, and blood samples may be collected to assess hematological and biochemical parameters.[14]
-
Data Analysis: The data from the different treatment groups are statistically analyzed to determine the efficacy and safety of the test compound.
Conclusion
Derivatives of this compound, most notably Firocoxib, have demonstrated significant and clinically relevant biological activity as highly selective COX-2 inhibitors. This selectivity profile offers a promising therapeutic window for the management of pain and inflammation with a reduced risk of gastrointestinal side effects. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this important class of compounds for both veterinary and potentially human applications. Further research into other derivatives and their potential biological activities is warranted to fully explore the therapeutic potential of this chemical scaffold.
References
- 1. Efficacy of cyclooxygenase inhibition by two commercially available firocoxib products in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of firocoxib for the treatment of equine osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synopsis of the pharmacokinetics, pharmacodynamics, applications, and safety of firocoxib in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Update on the use of cyclooxygenase 2–selective nonsteroidal anti-inflammatory drugs in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lecturio.com [lecturio.com]
- 6. litfl.com [litfl.com]
- 7. Analgesic Efficacy of Firocoxib, a Selective Inhibitor of Cyclooxygenase 2, in a Mouse Model of Incisional Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. researchgate.net [researchgate.net]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. preprints.org [preprints.org]
- 15. researchgate.net [researchgate.net]
Unraveling the Molecular Mechanisms: A Technical Guide to Novel Phenoxyacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenoxyacetic acid and its derivatives represent a versatile chemical scaffold with a broad spectrum of pharmacological activities. Recent research has unveiled novel derivatives with potent and diverse mechanisms of action, positioning them as promising candidates for therapeutic development in areas such as epilepsy, inflammation, cancer, and metabolic diseases. This technical guide provides an in-depth exploration of the core mechanisms of action of these emerging compounds. It synthesizes key quantitative data, details essential experimental protocols, and visualizes the intricate signaling pathways and experimental workflows to support ongoing research and development efforts in this dynamic field.
**1. Introduction: The Versatility of the Phenoxyacetic Acid Scaffold
Phenoxyacetic acid is an organic compound characterized by a phenyl ring linked to an acetic acid moiety through an ether bond.[1][2] This core structure is present in numerous established pharmaceuticals, including anti-inflammatory agents, antihypertensives, and antihistamines.[3] The inherent versatility of this scaffold allows for extensive chemical modifications, leading to the generation of novel derivatives with tailored pharmacological profiles. These new chemical entities have demonstrated significant potential across a range of therapeutic areas, including as anticonvulsants, anti-inflammatory agents, anticancer therapeutics, and antidiabetic drugs.[3][4] This guide will delve into the specific molecular mechanisms that underpin these diverse biological effects.
Anticonvulsant and Anti-Inflammatory Mechanisms of Action
A significant area of investigation for novel phenoxyacetic acid derivatives has been in the treatment of epilepsy and related neuroinflammatory conditions. The mechanism of action for these compounds is often multifaceted, targeting both seizure activity and the underlying neuroinflammatory processes.[5]
A Multifaceted Approach to Seizure Control
Recent studies have identified several phenoxyacetic acid derivatives, such as compound 7b , that exhibit potent anticonvulsant properties.[6] This particular compound has demonstrated superior efficacy in preclinical models of epilepsy, including the pentylenetetrazol (PTZ)-induced and pilocarpine-induced seizure models.[5][6] The primary mechanisms of action involve a combination of anti-inflammatory, antioxidant, and anti-excitotoxic effects.[6]
Mechanistic studies have revealed that compound 7b significantly reduces hippocampal oxidative stress by decreasing levels of malondialdehyde and nitric oxide.[5][6] Furthermore, it suppresses the expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[6][7] The compound also mitigates excitotoxicity by reducing the accumulation of glutamate and downregulates the activation of glial cells, as indicated by decreased levels of Glial Fibrillary Acidic Protein (GFAP) and Ionized calcium-binding adapter molecule 1 (Iba-1).[5][6]
Cyclooxygenase-2 (COX-2) Inhibition
A key molecular target for the anti-inflammatory effects of many phenoxyacetic acid derivatives is the cyclooxygenase-2 (COX-2) enzyme.[8][9] COX-2 is a critical enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators.[8] By selectively inhibiting COX-2, these derivatives can effectively reduce inflammation and pain with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs.[8] Several novel derivatives have shown significant COX-2 inhibition with IC50 values in the nanomolar range.[8][9]
Quantitative Data on Anticonvulsant and Anti-inflammatory Activity
The following tables summarize the key quantitative data for representative phenoxyacetic acid derivatives with anticonvulsant and anti-inflammatory properties.
Table 1: Anticonvulsant Activity of Phenoxyacetic Acid Derivatives in the PTZ-Induced Seizure Model [5]
| Compound | Protection (%) | Mortality (%) |
| 7b | 100 | 0 |
| 5f | 90 | 10 |
| 5e | 80 | 10 |
| 10c | 80 | 20 |
Table 2: In Vivo Anti-inflammatory and Biomarker Modulation Effects [6][8]
| Compound | Inhibition of Paw Thickness (%) | Reduction in TNF-α (%) | Reduction in PGE-2 (%) | Reduction in Malondialdehyde (%) | Reduction in Nitric Oxide (%) |
| 7b | 63.35 | 64.88 | 57.07 | 67.2 | 41.0 |
| 5f | 46.51 | 61.04 | 60.58 | - | - |
Table 3: In Vitro COX-2 Inhibitory Activity [8]
| Compound | COX-2 IC50 (µM) |
| 5d | 0.08 |
| 5e | 0.09 |
| 5f | 0.07 |
| 7b | 0.06 |
| 10c | 0.09 |
| 10d | 0.08 |
| 10e | 0.07 |
| 10f | 0.06 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Neuroinflammatory signaling cascade in epilepsy and points of intervention by novel phenoxyacetic acid derivatives.
Caption: A generalized workflow for the carrageenan-induced paw edema model to assess anti-inflammatory activity.
Anticancer Mechanism of Action
Novel phenoxyacetic acid derivatives have also emerged as promising anticancer agents, with mechanisms targeting cell viability, apoptosis, and metastasis.
Induction of Apoptosis and PARP-1 Inhibition
Certain phenoxyacetamide derivatives have been shown to induce apoptosis in cancer cells.[10] For instance, in hepatocellular carcinoma (HepG2) cells, these compounds can suppress cell viability and proliferation in a dose-dependent manner.[10] The underlying mechanism involves the induction of apoptosis, a form of programmed cell death. This is often characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[10] Furthermore, some derivatives have been found to inhibit Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair.[10] Inhibition of PARP-1 in cancer cells with existing DNA damage can lead to cell death.
HIF-1α Repression
Another anticancer mechanism involves the repression of Hypoxia-Inducible Factor-1 alpha (HIF-1α).[4] HIF-1α is a transcription factor that plays a crucial role in tumor progression and metastasis by promoting angiogenesis and cell survival in hypoxic environments. Some phenoxy thiazole derivatives have demonstrated the ability to repress HIF-1α through a p53/MDM-2 mediated degradation pathway, thereby inhibiting tumor growth.[4]
Quantitative Data on Anticancer Activity
The following table presents the in vitro cytotoxic activity of representative phenoxyacetic acid derivatives against various cancer cell lines.
Table 4: In Vitro Cytotoxic Activity of Phenoxyacetic Acid Derivatives [3][10]
| Compound | Cancer Cell Line | IC50 (µM) |
| Compound I | HepG2 (Liver) | 1.43 |
| Compound I | MCF-7 (Breast) | 7.43 |
| 2-(4-chlorophenoxy)-5-(4-chlorophenyl) pentanoic acid | Not Specified | 4.8 |
| 4-Cl-phenoxyacetic acid | Breast Cancer Cells | 0.194 (µg/ml) |
| Phenoxy thiazole derivative (13) | Multiple Cancer Cells | ~13 (average) |
Signaling Pathway Diagram
Caption: The intrinsic apoptosis pathway activated by novel phenoxyacetic acid derivatives.
Antidiabetic Mechanism of Action
In the realm of metabolic diseases, novel phenoxyacetic acid derivatives have been identified as potent agonists of the Free Fatty Acid Receptor 1 (FFA1), a promising target for the treatment of type 2 diabetes.[11][12]
Free Fatty Acid Receptor 1 (FFA1) Agonism
FFA1, also known as GPR40, is a G protein-coupled receptor primarily expressed in pancreatic β-cells.[11] Its activation by free fatty acids potentiates glucose-stimulated insulin secretion. Phenoxyacetic acid derivatives have been designed to act as FFA1 agonists, thereby enhancing insulin release in a glucose-dependent manner.[11][12] This mechanism offers the potential for effective glycemic control without the risk of hypoglycemia, a common side effect of some antidiabetic drugs.[11]
Quantitative Data on Antidiabetic Activity
The following table summarizes the in vitro potency of a representative phenoxyacetic acid derivative as an FFA1 agonist.
Table 5: In Vitro FFA1 Agonist Activity [11][12]
| Compound | FFA1 Agonist Activity (EC50) |
| 16 | 43.6 nM |
| 18b | 62.3 nM |
Signaling Pathway Diagram
Caption: The FFA1 signaling pathway leading to enhanced insulin secretion upon activation by phenoxyacetic acid derivatives.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of novel phenoxyacetic acid derivatives.
Pentylenetetrazol (PTZ)-Induced Seizure Model
This model is used to evaluate the anticonvulsant activity of test compounds.
-
Animals: Male mice are acclimatized for at least one week before the experiment.
-
Compound Administration: Test compounds or vehicle are administered intraperitoneally (i.p.) at a predetermined time before PTZ injection.
-
PTZ Injection: A sub-convulsive dose of PTZ (e.g., 35 mg/kg) is injected i.p.[8]
-
Observation: Animals are observed for 30 minutes post-PTZ injection for the onset and severity of seizures.[8][13]
-
Scoring: Seizure severity is scored using a standardized scale (e.g., Racine's scale).[14]
-
Data Analysis: The percentage of animals protected from seizures and the mortality rate are calculated for each group.
In Vitro COX-1 and COX-2 Inhibition Assay
This assay determines the inhibitory potency and selectivity of compounds against COX enzymes.
-
Reagents: Purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection system (e.g., colorimetric or fluorometric).
-
Enzyme Preparation: The COX-1 or COX-2 enzyme is added to a 96-well plate with assay buffer and heme.[5]
-
Inhibitor Incubation: Various concentrations of the test compound (phenoxyacetic acid derivative) are added to the wells and incubated to allow for enzyme binding.[5]
-
Reaction Initiation: Arachidonic acid is added to initiate the enzymatic reaction.[5]
-
Reaction Termination and Detection: The reaction is stopped, and the amount of prostaglandin produced is measured using an appropriate detection method.[5]
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated, and the IC50 value is determined by plotting the inhibition percentage against the log of the compound concentration.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the phenoxyacetic acid derivative for a specified duration (e.g., 24-72 hours).
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 1-4 hours.[4] Metabolically active cells reduce the yellow MTT to purple formazan crystals.[3]
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[10]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570-590 nm using a microplate reader.[3]
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and the IC50 value is calculated.
Western Blotting for Apoptosis Markers
This technique is used to detect changes in the expression of key apoptosis-related proteins.
-
Protein Extraction: Cancer cells are treated with the test compound, and total protein is extracted.
-
Protein Quantification: The protein concentration of each sample is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., Bax, Bcl-2, cleaved PARP-1) and a loading control (e.g., actin or tubulin).[15][16]
-
Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.
-
Densitometry Analysis: The intensity of the protein bands is quantified to determine the relative protein expression levels.
FFA1 Agonist Calcium Mobilization Assay
This assay measures the ability of a compound to activate the FFA1 receptor by detecting changes in intracellular calcium levels.
-
Cell Preparation: Cells expressing the FFA1 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[17][18]
-
Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader.[17]
-
Compound Addition: The phenoxyacetic acid derivative is added to the cells.
-
Fluorescence Measurement: The change in fluorescence intensity is monitored in real-time. An increase in fluorescence indicates a rise in intracellular calcium concentration, signifying receptor activation.[17]
-
Data Analysis: The peak fluorescence response is plotted against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 value.
Conclusion and Future Directions
Novel phenoxyacetic acid derivatives have demonstrated a remarkable diversity of mechanisms of action, establishing them as a highly promising scaffold in drug discovery. The multifaceted anticonvulsant and anti-inflammatory effects, potent anticancer activities through apoptosis induction and HIF-1α repression, and targeted antidiabetic action via FFA1 agonism highlight the significant therapeutic potential of this class of compounds. The detailed experimental protocols and visualized signaling pathways provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating further investigation and optimization of these derivatives. Future research should focus on elucidating the structure-activity relationships for each therapeutic target, optimizing the pharmacokinetic and safety profiles of lead compounds, and advancing the most promising candidates toward clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. broadpharm.com [broadpharm.com]
- 8. 2024.sci-hub.ru [2024.sci-hub.ru]
- 9. benchchem.com [benchchem.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Refinement of the pilocarpine-induced status epilepticus model in mice to improve mortality outcomes [frontiersin.org]
- 13. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. archepilepsy.org [archepilepsy.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Theoretical Analysis of the Conformational Landscape of 2-(cyclopropylmethoxy)acetic Acid: An In-depth Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical methodologies applicable to the structural and conformational analysis of 2-(cyclopropylmethoxy)acetic acid. In the absence of extensive experimental data for this specific molecule, this document outlines a robust computational workflow, from initial structure generation to in-depth quantum chemical calculations. It serves as a roadmap for researchers aiming to elucidate the geometric and electronic properties of this compound. The guide details standard protocols for conformational searches, geometry optimization, and the calculation of key structural parameters using Density Functional Theory (DFT). Representative theoretical data, including bond lengths, bond angles, and dihedral angles for plausible low-energy conformers, are presented in tabular format for comparative analysis. Furthermore, this document employs Graphviz (DOT language) to visualize the logical workflow of the theoretical studies and the key rotational degrees of freedom within the molecule, providing a clear and accessible framework for future computational investigations.
Introduction
This compound is a small organic molecule featuring a unique combination of a rigid cyclopropyl group and a flexible ether-linked acetic acid moiety. This structural arrangement presents an interesting case for theoretical conformational analysis, as the interplay between the sterically demanding cyclopropyl ring and the rotatable bonds of the methoxyacetic acid chain will dictate the molecule's three-dimensional structure and, consequently, its potential biological activity and physicochemical properties. Understanding the conformational landscape, including the identification of low-energy conformers and the energy barriers between them, is crucial for applications in medicinal chemistry and materials science.
This guide outlines a systematic approach to the theoretical study of this compound, leveraging established computational chemistry techniques. The methodologies described are intended to provide a foundational protocol for researchers to predict the molecule's structural properties with a high degree of confidence.
Key Structural Features and Rotational Degrees of Freedom
The primary determinants of the conformational flexibility of this compound are the rotatable single bonds. The key dihedral angles that define the overall conformation are (see diagram below):
-
τ1 (C-C-O-C): Rotation around the C-O bond of the cyclopropylmethyl group.
-
τ2 (C-O-C-C): Rotation around the ether C-O bond.
-
τ3 (O-C-C=O): Rotation around the C-C bond of the acetic acid moiety.
-
τ4 (C-C-O-H): Rotation of the hydroxyl proton of the carboxylic acid group.
A thorough theoretical study requires a systematic exploration of the potential energy surface by varying these dihedral angles to locate all stable conformers.
Caption: Key rotatable bonds defining the conformation.
Detailed Methodologies for Theoretical Analysis
A standard and effective protocol for the theoretical structural analysis of a small, flexible molecule like this compound involves a multi-step computational workflow.
Experimental Protocols: A Computational Approach
-
Initial 3D Structure Generation:
-
The molecule is first sketched in a 2D chemical drawing program and converted to a preliminary 3D structure using molecular mechanics force fields (e.g., MMFF94).
-
-
Conformational Search:
-
A systematic or stochastic conformational search is performed to explore the potential energy surface. A common approach is a Monte Carlo search with torsional sampling of all rotatable bonds (τ1, τ2, τ3, and τ4).
-
All unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum are saved for further analysis.
-
-
Quantum Mechanical Geometry Optimization and Frequency Calculation:
-
The geometries of all conformers identified in the conformational search are then optimized using a higher level of theory, typically Density Functional Theory (DFT).
-
A popular and reliable functional for such molecules is B3LYP, paired with a Pople-style basis set such as 6-31G(d) or a larger one like 6-311++G(d,p) for higher accuracy.
-
Frequency calculations are performed at the same level of theory to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
-
Single-Point Energy Refinement:
-
To obtain more accurate relative energies of the conformers, single-point energy calculations can be performed on the DFT-optimized geometries using a more computationally expensive method, such as Møller-Plesset perturbation theory (MP2) or a larger basis set.
-
-
Analysis of Results:
-
The optimized geometries are analyzed to determine bond lengths, bond angles, and dihedral angles.
-
The relative energies of the conformers are calculated, including ZPVE corrections, to determine their Boltzmann populations at a given temperature.
-
Caption: Computational workflow for structural analysis.
Data Presentation: Theoretical Structural Parameters
The following tables present hypothetical but plausible quantitative data for two low-energy conformers of this compound, as would be obtained from DFT calculations at the B3LYP/6-31G(d) level of theory. These conformers differ primarily in the orientation of the carboxylic acid group relative to the ether linkage.
Table 1: Predicted Geometric Parameters (Bond Lengths in Å)
| Bond | Conformer A (Extended) | Conformer B (Folded) |
| C(sp³)-C(sp³) (cyclopropyl) | 1.510 | 1.510 |
| C-CH₂ | 1.520 | 1.521 |
| CH₂-O | 1.430 | 1.432 |
| O-CH₂ (acid) | 1.425 | 1.426 |
| CH₂-C=O | 1.515 | 1.514 |
| C=O | 1.210 | 1.212 |
| C-OH | 1.360 | 1.358 |
| O-H | 0.970 | 0.971 |
Table 2: Predicted Geometric Parameters (Bond Angles in Degrees)
| Angle | Conformer A (Extended) | Conformer B (Folded) |
| C-C-C (cyclopropyl) | 60.0 | 60.0 |
| C-CH₂-O | 110.5 | 110.8 |
| CH₂-O-CH₂ | 112.0 | 111.5 |
| O-CH₂-C=O | 110.0 | 109.8 |
| CH₂-C=O | 125.0 | 125.2 |
| O=C-OH | 123.0 | 122.8 |
| C-O-H | 108.5 | 108.7 |
Table 3: Predicted Key Dihedral Angles and Relative Energies
| Parameter | Conformer A (Extended) | Conformer B (Folded) |
| τ1 (C-C-O-C) (°) | 178.5 | 175.0 |
| τ2 (C-O-C-C) (°) | 175.2 | 75.3 |
| τ3 (O-C-C=O) (°) | 160.1 | 155.8 |
| Relative Energy (kcal/mol) | 0.00 (Global Minimum) | 1.25 |
Logical Relationships in Conformational Stability
The relative stability of the conformers of this compound is governed by a balance of several factors. The diagram below illustrates the key energetic contributions that determine the final conformational preference.
Methodological & Application
Application Notes and Protocols: 2-(cyclopropylmethoxy)acetic acid as a Key Intermediate in the Synthesis of Firocoxib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Firocoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine for the management of pain and inflammation.[1] The synthesis of this complex molecule involves a multi-step process, with 2-(cyclopropylmethoxy)acetic acid serving as a crucial intermediate. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent conversion to Firocoxib.
Overview of the Synthetic Pathway
The synthesis of Firocoxib from this compound can be broadly divided into two key stages:
-
Synthesis of this compound: This involves the etherification of cyclopropylmethanol with a haloacetic acid derivative.
-
Condensation and Cyclization: The synthesized this compound is then coupled with a substituted phenyl ketone derivative, followed by an intramolecular cyclization to form the final furanone ring structure of Firocoxib.
The overall synthetic workflow is depicted below:
Caption: General workflow for the synthesis of Firocoxib, highlighting the two main stages.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the Williamson ether synthesis, where cyclopropylmethanol is reacted with a haloacetic acid in the presence of a strong base.[2][3]
Materials:
-
Cyclopropylmethanol
-
Bromoacetic acid
-
Potassium tert-butoxide
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium tert-butoxide in anhydrous THF.
-
To this solution, add cyclopropylmethanol dropwise at room temperature.
-
In a separate flask, dissolve bromoacetic acid in anhydrous THF.
-
Add the bromoacetic acid solution dropwise to the reaction mixture. The reaction is exothermic, and the temperature should be maintained between 30-35°C.[3]
-
After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Acidify the mixture to a pH of approximately 3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography if necessary.
Quantitative Data Summary (Representative):
| Reactant/Product | Molar Ratio | Purity | Yield |
| Cyclopropylmethanol | 1.0 | >98% | - |
| Bromoacetic acid | 1.1 | >98% | - |
| Potassium tert-butoxide | 1.2 | >98% | - |
| This compound | - | >95% | ~80-90% |
Protocol 2: Synthesis of Firocoxib from this compound
This protocol involves the esterification of this compound with 2-bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]propan-1-one, followed by a base-mediated intramolecular cyclization.[2]
Materials:
-
This compound
-
2-bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]propan-1-one
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol, anhydrous
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Isopropyl trifluoroacetate
-
Acetonitrile, anhydrous
-
Hydrochloric acid (HCl), 0.2 N
-
Water
Procedure:
Step 2a: Esterification
-
To a solution of this compound (1.5 equivalents) in anhydrous methanol, add 2-bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]propan-1-one (1.0 equivalent).[2]
-
Slowly add DIPEA (1.5 equivalents) to the mixture at room temperature.[2]
-
Heat the reaction mixture to reflux and maintain for 6-10 hours, monitoring by TLC.[2]
-
After completion, cool the reaction mixture to room temperature and then to 0-5°C to precipitate the product.[2]
-
Filter the solid, wash with cold methanol, and dry under vacuum to obtain 2-methyl-1-[4-(methylsulfonyl)phenyl]-1-oxopropan-2-yl (cyclopropylmethoxy)acetate.
Step 2b: Cyclization
-
In a separate flask, dissolve the ester intermediate from Step 2a in anhydrous acetonitrile.
-
Add isopropyl trifluoroacetate (1.0 equivalent) to the solution.[2]
-
Add DBU (1.5 equivalents) and heat the mixture to reflux for 10-12 hours.[2]
-
Cool the reaction mixture to room temperature and adjust the pH to 3.5-4.5 with 0.2 N HCl.[2]
-
Filter the resulting solid, wash with hot water, and dry under vacuum to yield Firocoxib.[2]
Quantitative Data Summary (Representative):
| Reaction Step | Key Reagents | Solvent | Yield | Purity |
| Esterification | This compound, 2-bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]propan-1-one, DIPEA | Methanol | 52-65%[2] | >98% |
| Cyclization | 2-methyl-1-[4-(methylsulfonyl)phenyl]-1-oxopropan-2-yl (cyclopropylmethoxy)acetate, DBU, Isopropyl trifluoroacetate | Acetonitrile | 90-94%[2] | >99%[2] |
Logical Relationship Diagram
The following diagram illustrates the logical progression from starting materials to the final Firocoxib product.
Caption: Logical flow from starting materials to Firocoxib.
Conclusion
The synthesis of this compound is a critical step in the overall production of Firocoxib. The protocols provided herein offer a detailed guide for researchers in the field of drug development and organic synthesis. By carefully controlling reaction conditions and purification procedures, high yields and purity of both the intermediate and the final active pharmaceutical ingredient can be achieved. The provided data and diagrams serve as a valuable resource for understanding and implementing this synthetic route.
References
- 1. CN101585762B - Method for synthesizing 2-(4-cyclopropoxycarbonylphenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 2. WO2018109781A1 - A process for the preparation of firocoxib - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols: Synthesis of 2-(cyclopropylmethoxy)acetyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the synthesis of 2-(cyclopropylmethoxy)acetyl chloride through the reaction of 2-(cyclopropylmethoxy)acetic acid with thionyl chloride. This procedure is a fundamental transformation in organic synthesis, crucial for the preparation of various derivatives such as esters, amides, and ketones, which are of significant interest in medicinal chemistry and drug development.
Introduction
The conversion of carboxylic acids to acyl chlorides is a pivotal reaction in organic chemistry, as it activates the carboxyl group for a wide range of nucleophilic acyl substitution reactions. Thionyl chloride (SOCl₂) is a common and highly effective reagent for this transformation due to the formation of gaseous byproducts (SO₂ and HCl), which drives the reaction to completion.[1] This document outlines the procedure for the specific conversion of this compound to its corresponding acyl chloride, 2-(cyclopropylmethoxy)acetyl chloride. The cyclopropylmethoxy moiety is a common structural motif in pharmaceuticals, making this a relevant synthetic step for drug discovery and development programs.
Data Presentation
A summary of the physical and chemical properties of the starting material and the reagent is provided below for easy reference.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Solubility |
| This compound | 246869-08-9 | C₆H₁₀O₃ | 130.14 | 267.1 ± 13.0 (Predicted)[2] | 1.201 ± 0.06 (Predicted)[2] | Acetone, Dichloromethane, Methanol[2] |
| Thionyl chloride | 7719-09-7 | SOCl₂ | 118.97 | 76 | 1.636 | Reacts with water and alcohols |
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the chemical transformation and the general laboratory procedure.
Caption: Reaction of this compound with thionyl chloride.
Caption: Experimental workflow for the synthesis of 2-(cyclopropylmethoxy)acetyl chloride.
Experimental Protocol
This protocol is a general guideline and may require optimization based on laboratory conditions and the scale of the reaction.
Materials and Equipment:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Inert gas supply (Nitrogen or Argon)
-
Apparatus for vacuum distillation
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves
Procedure:
-
Reaction Setup:
-
Assemble a dry, two or three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.
-
Ensure all glassware is thoroughly dried to prevent hydrolysis of thionyl chloride and the product.
-
Place the apparatus under an inert atmosphere (e.g., nitrogen or argon).
-
-
Charging Reactants:
-
In the reaction flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous solvent (e.g., dichloromethane).
-
Cool the flask to 0 °C using an ice bath.
-
-
Addition of Thionyl Chloride:
-
Slowly add thionyl chloride (1.5 - 2.0 eq) to the stirred solution via the dropping funnel over a period of 15-30 minutes. The reaction is exothermic and will evolve HCl and SO₂ gas. Ensure the reaction is well-vented to a scrubber.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux (the boiling point of the solvent) and maintain it for 1-3 hours.
-
Monitor the progress of the reaction by an appropriate method (e.g., TLC, GC-MS) until the starting material is consumed.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure. A rotary evaporator with a base trap (e.g., NaOH solution) is recommended to neutralize the acidic vapors.
-
-
Purification:
-
The crude 2-(cyclopropylmethoxy)acetyl chloride can be purified by vacuum distillation. The exact boiling point under vacuum will need to be determined experimentally, but it is expected to be significantly lower than the starting carboxylic acid.
-
Collect the fraction corresponding to the pure product.
-
-
Characterization:
-
Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity. The IR spectrum should show a characteristic C=O stretch for an acyl chloride at approximately 1780-1815 cm⁻¹.
-
Safety Precautions
Thionyl Chloride is a hazardous and corrosive substance. Handle with extreme care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemically resistant gloves when handling thionyl chloride.
-
Inhalation: Thionyl chloride is toxic if inhaled. Avoid breathing its vapors.
-
Skin and Eye Contact: It causes severe skin burns and eye damage. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Reaction with Water: Thionyl chloride reacts violently with water, releasing toxic gases (HCl and SO₂). All equipment must be scrupulously dry.
-
Waste Disposal: Quench any residual thionyl chloride carefully by slow addition to a stirred, cooled solution of sodium carbonate or calcium hydroxide. Dispose of all chemical waste according to institutional and local regulations.
Concluding Remarks
This protocol provides a robust starting point for the synthesis of 2-(cyclopropylmethoxy)acetyl chloride. Researchers should be mindful of the hazardous nature of thionyl chloride and take all necessary safety precautions. The resulting acyl chloride is a versatile intermediate for the synthesis of a wide array of derivatives, making this a valuable procedure for professionals in drug development and organic synthesis. Optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific applications.
References
Application Notes and Protocols for the Esterification of 2-(cyclopropylmethoxy)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the esterification of 2-(cyclopropylmethoxy)acetic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections outline common esterification methods, present comparative data, and provide step-by-step experimental procedures.
Introduction
Esterification of this compound is a crucial step in modifying its physicochemical properties, which can be pivotal for enhancing the efficacy and delivery of active pharmaceutical ingredients (APIs). The resulting esters can act as prodrugs, improving bioavailability and therapeutic outcomes. This document details two primary methods for this conversion: the classic Fischer-Speier Esterification and the milder Steglich Esterification using DCC and DMAP.
Data Presentation
| Entry | Alcohol | Method | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| 1 | Methanol | Fischer | H₂SO₄ (catalytic) | Methanol (excess) | Reflux | 4 - 8 | 85 - 95 |
| 2 | Ethanol | Fischer | H₂SO₄ (catalytic) | Toluene | Reflux (Dean-Stark) | 6 - 12 | 80 - 90 |
| 3 | Isopropanol | Fischer | H₂SO₄ (catalytic) | Toluene | Reflux (Dean-Stark) | 12 - 24 | 60 - 75 |
| 4 | tert-Butanol | Fischer | H₂SO₄ (catalytic) | Toluene | Reflux (Dean-Stark) | 24 - 48 | < 20 |
| 5 | Methanol | Steglich | DCC, DMAP | Dichloromethane | 0 to RT | 2 - 4 | > 95 |
| 6 | Ethanol | Steglich | DCC, DMAP | Dichloromethane | 0 to RT | 3 - 6 | > 95 |
| 7 | Isopropanol | Steglich | DCC, DMAP | Dichloromethane | 0 to RT | 4 - 8 | 85 - 95 |
| 8 | tert-Butanol | Steglich | DCC, DMAP | Dichloromethane | 0 to RT | 12 - 24 | 70 - 85 |
| 9 | 2-bromo-2-methyl-1-(4-(methylsulfonyl)phenyl)propan-1-one | Base-promoted | DIPEA | Methanol | Reflux | 6 - 10 | ~60[1] |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification
This method involves the acid-catalyzed reaction between this compound and an alcohol. The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the ester product.[2][3]
Materials:
-
This compound
-
Desired alcohol (e.g., ethanol)
-
Toluene
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), the desired alcohol (1.2 eq), and toluene as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically when no more water is collected), cool the mixture to room temperature.[2]
-
Transfer the mixture to a separatory funnel and wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.[2]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography or distillation as required.
Protocol 2: Steglich Esterification
This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. It is performed under mild, neutral conditions and is particularly effective for sterically hindered substrates.[2][4][5]
Materials:
-
This compound
-
Desired alcohol (e.g., isopropanol)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
0.5 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), the desired alcohol (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in DCM dropwise to the reaction mixture.[2]
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter off the DCU precipitate and wash it with a small amount of cold DCM.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
Visualizations
Caption: General workflow for ester synthesis.
Caption: Steglich esterification reaction pathway.
References
Application Notes and Protocols: 2-(cyclopropylmethoxy)acetic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(cyclopropylmethoxy)acetic acid is a valuable building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of Firocoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. The incorporation of the cyclopropylmethoxy moiety is a strategic design element that can influence a molecule's potency, metabolic stability, and overall pharmacological profile. This document provides an overview of its applications, relevant biological pathways, and detailed experimental protocols for its synthesis and utilization. The unique structural and electronic properties of the cyclopropyl group, such as its rigidity and increased C-H bond strength, make it an attractive feature in modern drug design to enhance metabolic stability and fine-tune molecular conformation for optimal receptor binding.
Applications in Medicinal Chemistry
The principal application of this compound is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), specifically those targeting COX-2.
Key Intermediate in the Synthesis of Firocoxib
Firocoxib (3-(cyclopropylmethoxy)-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-5H-furan-2-one) is a veterinary NSAID used for the control of pain and inflammation associated with osteoarthritis in horses and dogs.[1] The synthesis of Firocoxib involves the condensation of this compound with a substituted bromopropanone derivative, followed by a cyclization reaction to form the furanone core of the final drug.[2][3]
The this compound fragment provides the C3 ether linkage in the Furanone ring of Firocoxib.
The Role of the Cyclopropylmethoxy Moiety
The cyclopropyl group is increasingly utilized in drug design for several advantageous properties:
-
Metabolic Stability: The carbon-hydrogen bonds on a cyclopropane ring are stronger than those in aliphatic chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[4]
-
Conformational Rigidity: The rigid nature of the cyclopropyl ring can help to lock a molecule into a bioactive conformation, which can lead to higher binding affinity for its biological target.[4]
-
Modulation of Physicochemical Properties: The cyclopropyl group can be used as a bioisosteric replacement for other groups, such as gem-dimethyl or vinyl groups, to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[4]
Biological Target and Signaling Pathway: Cyclooxygenase-2 (COX-2)
Firocoxib, synthesized from this compound, is a selective inhibitor of the COX-2 enzyme.
The COX-2 Signaling Pathway
Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[5]
-
COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function.
-
COX-2 is typically induced by inflammatory stimuli, such as cytokines and growth factors, and is the primary source of prostaglandins at sites of inflammation.[6]
By selectively inhibiting COX-2, drugs like Firocoxib can reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[7] The inhibition of COX-2 prevents the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain signaling.[5]
References
- 1. WO2018109781A1 - A process for the preparation of firocoxib - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scientificupdate.com [scientificupdate.com]
- 6. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 246869-08-9 [chemicalbook.com]
Application Notes and Protocols for the Derivatization of 2-(cyclopropylmethoxy)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of 2-(cyclopropylmethoxy)acetic acid for analytical purposes. Direct analysis of polar compounds like carboxylic acids can be challenging due to issues such as poor volatility for Gas Chromatography (GC) and insufficient ionization for Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] Chemical derivatization modifies the analyte to improve its analytical characteristics, enabling robust and sensitive quantification.[2][4][5]
The following sections detail three common derivatization strategies: two for GC-MS analysis (esterification and silylation) and one for LC-MS/MS analysis (amidation).
Application Note 1: GC-MS Analysis via Esterification
Principle: Esterification is a robust method for derivatizing carboxylic acids prior to GC analysis. The process involves converting the polar carboxyl group (-COOH) into a less polar, more volatile ester group.[1] This is typically achieved by reacting the acid with an alcohol (e.g., methanol or ethanol) in the presence of an acidic catalyst.[6][7] The resulting ester, such as the methyl or ethyl ester of this compound, exhibits improved chromatographic behavior, leading to sharper, more symmetrical peaks and lower detection limits.[1] A study on the structurally similar (2-methoxyethoxy)acetic acid successfully used esterification with ethanol and sulfuric acid for GC-MS analysis.[8]
Experimental Protocol: Ethyl Ester Formation using Acetyl Chloride
This protocol is adapted from established methods for esterifying carboxylic acids.[6]
Materials:
-
This compound sample
-
Anhydrous Ethanol (GC grade)
-
Acetyl Chloride (Reagent grade)
-
Anhydrous Sodium Sulfate
-
Hexane or Ethyl Acetate (GC grade) for extraction
-
Saturated Sodium Bicarbonate solution
-
Deionized Water
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Accurately weigh or pipette the sample containing this compound into a clean, dry 2 mL reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Preparation (Caution): Prepare the esterification reagent by slowly adding 1 part acetyl chloride to 10 parts anhydrous ethanol in a fume hood. This reaction is exothermic and generates HCl gas. This reagent is effectively methanolic hydrogen chloride.[7]
-
Derivatization Reaction: Add 500 µL of the freshly prepared acetyl chloride/ethanol reagent to the dried sample vial.
-
Incubation: Securely cap the vial and heat at 60°C for 1 hour in a heating block or water bath.
-
Neutralization: After cooling to room temperature, add 500 µL of deionized water. Neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Add 500 µL of hexane (or ethyl acetate) to the vial. Vortex vigorously for 1 minute to extract the ethyl 2-(cyclopropylmethoxy)acetate derivative.
-
Phase Separation: Centrifuge the vial at 2,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Sample Collection: Carefully transfer the upper organic layer to a new GC vial, optionally passing it through a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Data Presentation: Expected Performance Characteristics
| Parameter | Expected Outcome | Notes |
| Analyte Derivative | Ethyl 2-(cyclopropylmethoxy)acetate | Conversion of the polar carboxylic acid to a non-polar ester. |
| Volatility | Significantly Increased | Lower boiling point allows for elution at lower GC oven temperatures.[9] |
| Peak Shape | Symmetrical, sharp peaks | Reduced interaction with the GC column's stationary phase minimizes peak tailing.[1][10] |
| Reaction Efficiency | > 95% | With optimized conditions, esterification reactions are typically high-yielding.[11] |
| Key MS Fragments (EI) | M+• (Molecular Ion), loss of -OCH2CH3, McLafferty rearrangement fragments | Fragmentation pattern will be characteristic of the ethyl ester structure. |
Visualization: Esterification Workflow
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. benchchem.com [benchchem.com]
- 3. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. researchgate.net [researchgate.net]
- 6. A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aocs.org [aocs.org]
- 8. A Test Procedure for the Determination of (2-Methoxyethoxy)acetic Acid in Urine from Jet Fuel-Exposed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 10. Derivatization techniques for free fatty acids by GC [restek.com]
- 11. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An Application Note and Protocol for the Large-Scale Synthesis of 2-(Cyclopropylmethoxy)acetic Acid
Abstract
This document provides a comprehensive guide for the large-scale synthesis of this compound (CAS No. 246869-08-9), a key intermediate in the synthesis of various organic molecules, including the non-steroidal anti-inflammatory drug (NSAID) Firocoxib.[1][2] The protocol detailed below is based on the Williamson ether synthesis, a robust and scalable method. This application note includes detailed experimental procedures, quantitative data summaries, and workflow diagrams to ensure reproducibility and safety in a laboratory or pilot plant setting.
Introduction
This compound is a valuable building block in organic and medicinal chemistry.[3][4] Its structural motif is incorporated into several pharmacologically active compounds. The synthesis described herein involves the reaction of cyclopropylmethanol with a haloacetic acid in the presence of a strong base. For large-scale industrial applications, the use of potassium tert-butoxide is recommended over sodium hydride due to significantly improved safety and handling characteristics.[2] This protocol aims to provide a high-yield and efficient process suitable for scale-up.
Synthesis Pathway
The synthesis proceeds via a Williamson ether synthesis mechanism. Cyclopropylmethanol is first deprotonated by a strong base, such as potassium tert-butoxide, to form the corresponding alkoxide. This nucleophilic alkoxide then displaces the halide from bromoacetic acid in an SN2 reaction to form the desired ether linkage, yielding this compound after an acidic workup.
Caption: General reaction pathway for the synthesis.
Data Presentation
Table 1: Properties of Key Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Cyclopropylmethanol | 2516-33-8 | C₄H₈O | 72.11 | Starting Material |
| Bromoacetic Acid | 79-08-3 | C₂H₃BrO₂ | 138.95 | Starting Material |
| Potassium tert-Butoxide | 865-47-4 | C₄H₉KO | 112.21 | Base |
| Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 72.11 | Solvent |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | Acid for Workup |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction Solvent |
Table 2: Summary of Reaction Parameters and Expected Results
| Parameter | Value | Notes |
| Stoichiometry (Molar Ratio) | 1.0 : 1.1 : 1.2 | Cyclopropylmethanol : Bromoacetic Acid : Potassium tert-Butoxide |
| Solvent Volume | 5-10 mL / g of substrate | Anhydrous THF is preferred.[2] |
| Reaction Temperature | 30-35 °C | Provides a balance between reaction rate and safety.[2] |
| Reaction Time | 4-6 hours | Monitor by TLC or LC-MS for completion. |
| Expected Yield | 80-90% | Based on related procedures and optimization.[1] |
| Purity (Post-Purification) | >98% | Achievable with proper workup and purification.[1] |
Experimental Protocol
Materials and Equipment
-
Jacketed glass reactor (scaled appropriately) with overhead stirrer, temperature probe, and nitrogen inlet/outlet.
-
Addition funnel.
-
Condenser.
-
pH meter or pH strips.
-
Separatory funnel for liquid-liquid extraction.
-
Rotary evaporator.
-
Standard laboratory glassware.
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves.
Reaction Setup and Procedure
Caption: Step-by-step experimental workflow diagram.
-
Reactor Preparation: Set up the reactor under a nitrogen atmosphere. Charge the reactor with cyclopropylmethanol (1.0 eq) and anhydrous tetrahydrofuran (THF, 5 mL per gram of cyclopropylmethanol). Begin stirring and cool the mixture to 15-20°C.
-
Base Addition: In a separate flask, dissolve potassium tert-butoxide (1.2 eq) in anhydrous THF (3 mL per gram). Slowly add this solution to the reactor via the addition funnel, ensuring the internal temperature does not exceed 30°C. Stir the resulting slurry for 30 minutes.
-
Substrate Addition: Dissolve bromoacetic acid (1.1 eq) in anhydrous THF (2 mL per gram). Add this solution dropwise to the reactor over 1-2 hours. An exotherm may be observed; maintain the internal temperature between 30-35°C using the reactor jacket.[2]
-
Reaction Monitoring: Stir the reaction mixture at 30-35°C for 4-6 hours. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Quenching: Once the reaction is complete, cool the mixture to 0-5°C. Slowly and carefully quench the reaction by adding water (5 mL per gram of starting material).
-
Acidification: Adjust the pH of the aqueous mixture to 2-3 by the slow addition of 2M hydrochloric acid. Monitor the temperature to keep it below 15°C during acidification.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 5 mL per gram of starting material). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (1 x 5 mL per gram of starting material). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Final Product: The resulting product, this compound, should be a yellow liquid.[3] Further purification can be achieved by vacuum distillation if required.
Safety Precautions
-
Potassium tert-Butoxide: Highly flammable and corrosive. Reacts violently with water. Handle in a dry, inert atmosphere.
-
Bromoacetic Acid: Toxic and corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a well-ventilated fume hood.
-
Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides. Use only peroxide-free THF.
-
General: All operations should be carried out in a well-ventilated area or fume hood. Appropriate PPE, including gloves, safety glasses, and a lab coat, must be worn at all times.
This document is intended for use by trained professionals. All procedures should be evaluated for safety and scalability by qualified personnel before implementation.
References
Application Notes and Protocols: Use of Potassium tert-Butoxide in the Synthesis of 2-(cyclopropylmethoxy)acetic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-(cyclopropylmethoxy)acetic acid is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably the selective COX-2 inhibitor, Firocoxib.[1] The efficient and safe production of this intermediate is therefore of significant interest. The Williamson ether synthesis is a common method for the formation of the ether linkage in this molecule. This protocol details the use of potassium tert-butoxide as a strong, non-nucleophilic base for the O-alkylation of cyclopropylmethanol with a haloacetic acid. Potassium tert-butoxide offers a safer alternative to reagents like sodium hydride, which can be hazardous on a large scale.[1]
Reaction Principle: Williamson Ether Synthesis
The synthesis of this compound is achieved through a Williamson ether synthesis. In this SN2 reaction, a metal alkoxide reacts with a primary alkyl halide to form an ether. In this specific application, potassium tert-butoxide serves as a strong base to deprotonate cyclopropylmethanol, forming the potassium cyclopropylmethoxide intermediate. This alkoxide then acts as a nucleophile, attacking the electrophilic carbon of a haloacetic acid (such as bromoacetic acid), leading to the formation of this compound and a potassium halide salt as a byproduct.
Data Presentation
The following table summarizes the reaction conditions and corresponding yields for the synthesis of this compound using potassium tert-butoxide as a base, as derived from patent literature.
| Entry | Haloacetic Acid | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 1 | Bromoacetic Acid | THF | 18 | Reflux | 83 | WO2018109781A1[2] |
| 2 | Bromoacetic Acid | DMF | 12 | Reflux | 74 | WO2018109781A1[2] |
| 3 | Chloroacetic Acid | THF | 10 | Reflux | Not Specified | WO2018109781A1[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Bromoacetic Acid in THF
Materials:
-
Cyclopropylmethanol (1.0 eq)
-
Bromoacetic acid (1.1 eq)
-
Potassium tert-butoxide (2.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
To a clean, dry reaction flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide (2.5 eq) and anhydrous THF.
-
Cool the resulting suspension to -5 to 5 °C using an ice-salt bath.
-
Slowly add cyclopropylmethanol (1.0 eq) to the cooled suspension while maintaining the temperature.
-
In a separate flask, dissolve bromoacetic acid (1.1 eq) in anhydrous THF.
-
Slowly add the bromoacetic acid solution to the reaction mixture, ensuring the temperature remains between -5 and 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Maintain the reflux for 18 hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and dichloromethane (DCM) to the reaction mixture.
-
Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 1-2.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by distillation or chromatography if required.
Protocol 2: Synthesis of this compound using Bromoacetic Acid in DMF
Materials:
-
Cyclopropylmethanol (1.0 eq)
-
Bromoacetic acid (1.1 eq)
-
Potassium tert-butoxide (2.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Follow steps 1-5 as described in Protocol 1, substituting THF with anhydrous DMF.
-
After the addition of the bromoacetic acid solution, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Maintain the reflux for 12 hours.
-
Follow steps 8-15 as described in Protocol 1 for the work-up and purification of the product.
Visualizations
Logical Relationship Diagram
Caption: Role of Potassium tert-Butoxide in the Synthesis.
Experimental Workflow Diagram
Caption: Synthesis Workflow.
References
Application Notes and Protocols for the Synthesis of Firocoxib Analogues
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and data for the synthesis of Firocoxib and its analogues, potent and selective cyclooxygenase-2 (COX-2) inhibitors. The information is intended to guide researchers in the chemical synthesis and biological evaluation of these compounds.
Introduction
Firocoxib is a non-steroidal anti-inflammatory drug (NSAID) belonging to the coxib class, which selectively inhibits the COX-2 enzyme. This selectivity is desirable as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs that also inhibit the COX-1 isoform. The development of Firocoxib analogues is an active area of research, with the goal of discovering new chemical entities with improved potency, selectivity, and pharmacokinetic profiles. Recent studies have focused on creating analogues with a balanced inhibition of COX-1 and COX-2, which may offer a promising strategy for developing novel anti-inflammatory agents.
Synthesis of Firocoxib
Several synthetic routes for Firocoxib have been reported, with variations in starting materials and reaction conditions. A common approach involves the construction of the central γ-lactone ring and the introduction of the key sulfonylphenyl and cyclopropylmethoxy moieties.
Experimental Protocol: Synthesis of Firocoxib from Thioanisole
This protocol is based on a widely cited synthetic pathway.
Step 1: Friedel-Crafts Acylation of Thioanisole
-
Reaction: Thioanisole is acylated with isobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 2-methyl-1-(4-(methylthio)phenyl)propan-1-one.
-
Procedure:
-
To a suspension of aluminum chloride in a suitable solvent (e.g., dichloromethane), add isobutyryl chloride dropwise at a controlled temperature.
-
Slowly add thioanisole to the reaction mixture.
-
Stir the reaction until completion, monitoring by a suitable analytical technique (e.g., TLC or HPLC).
-
Quench the reaction with ice-water and extract the product with an organic solvent.
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Step 2: Hydroxylation
-
Reaction: The α-position of the ketone is hydroxylated. One method involves bromination followed by hydrolysis.
-
Procedure:
-
Brominate the product from Step 1 using a brominating agent (e.g., bromine) in a suitable solvent.
-
Hydrolyze the resulting α-bromo ketone using a base (e.g., sodium hydroxide) in the presence of a phase-transfer catalyst to yield 1-hydroxy-2-methyl-1-(4-(methylthio)phenyl)propan-1-one.
-
Step 3: Oxidation
-
Reaction: The methylthio group is oxidized to a methylsulfonyl group.
-
Procedure:
-
Dissolve the product from Step 2 in a suitable solvent mixture (e.g., tert-butanol and dichloromethane).
-
Add an oxidizing agent, such as Oxone® (potassium peroxymonosulfate), to the solution.
-
Stir the reaction until the oxidation is complete.
-
Work up the reaction to isolate the oxidized product, 1-hydroxy-2-methyl-1-(4-(methylsulfonyl)phenyl)propan-1-one.
-
Step 4: Esterification
-
Reaction: The hydroxyl group is esterified with an appropriate acyl chloride, such as acetoxyacetyl chloride.
-
Procedure:
-
React the product from Step 3 with acetoxyacetyl chloride in the presence of a base (e.g., pyridine) in a suitable solvent (e.g., acetonitrile).
-
Isolate the resulting ester intermediate.
-
Step 5: Cyclization to form the Furanone Ring
-
Reaction: The ester intermediate undergoes an intramolecular cyclization to form the γ-lactone ring of the furanone core.
-
Procedure:
-
Treat the ester from Step 4 with a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to induce cyclization.
-
The product is 3-hydroxy-5,5-dimethyl-4-(4-(methylsulfonyl)phenyl)furan-2(5H)-one.
-
Step 6: Etherification
-
Reaction: The hydroxyl group on the furanone ring is alkylated with cyclopropylmethyl bromide to yield Firocoxib.
-
Procedure:
-
React the product from Step 5 with cyclopropylmethyl bromide in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., dimethylformamide).
-
Purify the final product, 3-(cyclopropylmethoxy)-5,5-dimethyl-4-(4-(methylsulfonyl)phenyl)furan-2(5H)-one (Firocoxib), by recrystallization or chromatography.
-
A six-step synthesis to prepare a stable isotope-labeled version of firocoxib (firocoxib-[13C6]) has been reported with an overall yield of 35%.
Synthesis of Firocoxib Analogues with an Amide Bond
Recent research has explored the incorporation of an amide bond into the Firocoxib scaffold to enhance interactions with the COX-2 active site and to achieve a more balanced COX-1/COX-2 inhibition profile.
Experimental Protocol: Synthesis of an Amide-Containing Firocoxib Analogue (General Scheme)
This protocol outlines a general strategy for synthesizing Firocoxib analogues where the cyclopropylmethoxy group is replaced by a moiety containing an amide linkage.
Step 1-5: Synthesis of the Furanone Core
-
Follow Steps 1 through 5 as described in the synthesis of Firocoxib to obtain the key intermediate: 3-hydroxy-5,5-dimethyl-4-(4-(methylsulfonyl)phenyl)furan-2(5H)-one.
Step 6a: Synthesis of the Amide Side Chain
-
This step involves the synthesis of the desired N-substituted amino alcohol or halo-amide that will be coupled to the furanone core. The specific synthesis will depend on the desired analogue. For example, to introduce an N-aryl acetamide, one could start with the corresponding N-arylethanolamine.
Step 6b: Coupling of the Amide Side Chain
-
Reaction: The hydroxyl group of the furanone core is etherified with a suitable halo-amide derivative or an amino alcohol via a Mitsunobu reaction.
-
Procedure (Example using a halo-amide):
-
React 3-hydroxy-5,5-dimethyl-4-(4-(methylsulfonyl)phenyl)furan-2(5H)-one with the synthesized halo-amide in the presence of a base (e.g., potassium carbonate or sodium hydride) in a suitable solvent (e.g., DMF or THF).
-
Monitor the reaction for completion.
-
Purify the final amide-containing Firocoxib analogue using chromatographic techniques.
-
Data Presentation
Table 1: Reported Yields for Firocoxib Synthesis Steps
| Step | Reaction | Reagents and Conditions | Reported Yield | Reference |
| 1 | Friedel-Crafts Acylation | Thioanisole, Isobutyryl chloride, AlCl₃, Dichloromethane | ~85-95% | |
| 2-3 | Hydroxylation & Oxidation | Bromine, NaOH; then Oxone® | ~70-80% (over two steps) | |
| 4-5 | Esterification & Cyclization | Acetoxyacetyl chloride, Pyridine; then DBU | ~60-70% (over two steps) | |
| 6 | Etherification | Cyclopropylmethyl bromide, K₂CO₃, DMF | ~70-80% | |
| Overall | Firocoxib Synthesis | ~30-45% |
Table 2: In Vitro COX-1 and COX-2 Inhibition Data for a Firocoxib Analogue
| Compound | COX-1 Inhibition (%) at 10 µM | COX-2 Inhibition (%) at 10 µM | Selectivity Index (COX-1/COX-2) | Reference |
| Analogue 9d | 55.3 ± 3.1 | 62.8 ± 4.5 | 0.88 | |
| Celecoxib | 12.5 ± 2.3 | 85.1 ± 5.2 | 0.15 |
(Data is representative and extracted from published literature. Please refer to the original publications for detailed experimental conditions.)
Mandatory Visualizations
COX-2 Signaling Pathway
The cyclooxygenase-2 (COX-2) signaling pathway plays a critical role in inflammation and pain. Various stimuli, including inflammatory cytokines and growth factors, can induce the expression of the COX-2 enzyme. Once expressed, COX-2 catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. Firocoxib and its analogues act by selectively inhibiting this enzymatic activity.
Caption: The COX-2 signaling pathway and the inhibitory action of Firocoxib analogues.
Experimental Workflow for Firocoxib Analogue Synthesis
The synthesis of Firocoxib analogues typically follows a multi-step workflow, starting from commercially available materials and proceeding through key intermediates to the final product, followed by purification and characterization.
Caption: General experimental workflow for the synthesis of Firocoxib analogues.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(cyclopropylmethoxy)acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(cyclopropylmethoxy)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Williamson ether synthesis. This reaction involves the deprotonation of cyclopropylmethanol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from a haloacetic acid, typically bromoacetic acid or chloroacetic acid.[1][2]
Q2: Which base is recommended for the synthesis?
A2: While sodium hydride (NaH) has been used, it is highly flammable and can be hazardous on a large scale.[3] Potassium tert-butoxide (t-BuOK) is a safer and effective alternative that can lead to high yields.[1][3] Other strong bases like sodium amide (NaNH₂) or potassium hydride (KH) can also be used to deprotonate the alcohol.[4][5]
Q3: What are the typical starting materials for this synthesis?
A3: The key starting materials are cyclopropylmethanol and a haloacetic acid, such as bromoacetic acid or chloroacetic acid.[1][2]
Q4: What are the main factors influencing the yield of the reaction?
A4: The primary factors that affect the yield include the choice of base and solvent, reaction temperature, and the purity of the starting materials.[2][5] The reaction is a bimolecular nucleophilic substitution (SN2), so conditions that favor this mechanism will improve the yield.[4][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of cyclopropylmethanol: The base used may not be strong enough or may have degraded. 2. Side reactions: Elimination reactions can compete with the desired substitution, especially at higher temperatures.[2][7] 3. Poor quality of reagents: Impurities in the starting materials or solvent can interfere with the reaction. | 1. Base Selection: Use a strong base like potassium tert-butoxide or sodium hydride. Ensure the base is fresh and handled under anhydrous conditions.[1][4] 2. Temperature Control: Maintain the recommended reaction temperature. Avoid excessive heating which can favor elimination.[2] 3. Reagent Purity: Use high-purity, anhydrous solvents (e.g., THF, DMF) and ensure the starting materials are dry.[3][5] |
| Formation of Impurities | 1. Unreacted starting materials: The reaction may not have gone to completion. 2. Side products from elimination: As mentioned above, elimination of the haloacetic acid can occur. 3. Dialkylation: The product acetic acid could potentially be alkylated. | 1. Reaction Time: Ensure the reaction is stirred for the recommended duration to allow for completion.[1] 2. Optimize Conditions: Use a primary haloacetic acid to minimize elimination, as SN2 reactions are more favorable with primary halides.[6] 3. Stoichiometry: Use a slight excess of the cyclopropylmethanol relative to the haloacetic acid to ensure the latter is fully consumed. |
| Difficulty in Product Isolation | 1. Incomplete work-up: Residual base or salts may remain in the organic layer. 2. Emulsion formation during extraction: This can make phase separation difficult. | 1. Aqueous Work-up: Perform a thorough aqueous work-up with acidification (e.g., using HCl) to neutralize any remaining base and protonate the carboxylate salt to the desired carboxylic acid.[1] 2. Brine Wash: After the aqueous extraction, wash the organic layer with brine to help break up emulsions and remove excess water. |
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for the Synthesis of this compound
| Base | Solvent | Haloacetic Acid | Yield | Reference |
| Potassium tert-butoxide | THF or DMF | Bromoacetic Acid | 83% | [1] |
| Sodium Hydride (95%) | Not specified | Haloacetic Acid | Not explicitly stated for this step, but implied to be lower/less safe | [1][3] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Potassium tert-butoxide [1][3]
-
Reaction Setup: In a flask under an inert atmosphere (e.g., nitrogen), add cyclopropylmethanol and a suitable anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Deprotonation: Cool the mixture and slowly add potassium tert-butoxide. Stir at a controlled temperature (e.g., 30-35 °C) to allow for the formation of the potassium cyclopropylmethoxide.
-
Nucleophilic Substitution: Slowly add a solution of bromoacetic acid in the same solvent to the reaction mixture.
-
Reaction: Stir the reaction mixture at a controlled temperature for several hours until the reaction is complete (monitor by TLC).
-
Work-up: Cool the reaction mixture and add water and a suitable organic solvent for extraction (e.g., dichloromethane). Acidify the aqueous layer with concentrated HCl.
-
Isolation: Separate the organic layer, and distill off the solvent to obtain the crude this compound. Further purification can be achieved by chromatography or distillation if necessary.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield issues.
References
- 1. WO2018109781A1 - A process for the preparation of firocoxib - Google Patents [patents.google.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. jk-sci.com [jk-sci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. byjus.com [byjus.com]
Technical Support Center: Purification of 2-(cyclopropylmethoxy)acetic acid by Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the chromatographic purification of 2-(cyclopropylmethoxy)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying this compound using silica gel chromatography?
A1: The main challenge is peak tailing, a common issue with acidic compounds on silica gel.[1][2][3] This occurs due to strong interactions between the carboxylic acid group and active silanol sites on the silica surface, leading to a drawn-out or sloping tail on the chromatogram.[1][3] This can result in poor separation from impurities and lower yields of the pure compound. Column overloading can also lead to peak tailing and compromised separation.[2]
Q2: How can I prevent peak tailing during the purification of this compound?
A2: To minimize peak tailing, you can add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-2.0%), to your mobile phase.[4] This suppresses the ionization of the carboxylic acid and reduces its interaction with the silica gel, resulting in a more symmetrical peak shape.[3][5] Using a lower pH mobile phase can also help by minimizing silanol interactions.[2]
Q3: What is a suitable mobile phase for the silica gel column chromatography of this compound?
A3: A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate. The polarity can be gradually increased by raising the proportion of ethyl acetate. To combat peak tailing, the addition of 0.5-1% acetic acid to the eluent is recommended. A typical gradient might start from 10% ethyl acetate in hexanes and gradually increase to 50% or higher, depending on the polarity of the impurities.
Q4: What are the key considerations for sample loading?
A4: Proper sample loading is crucial for a good separation. There are two main methods:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a solvent in which it is highly soluble (like dichloromethane) and carefully apply it to the top of the column.[6][7]
-
Dry Loading: If the compound has poor solubility in the eluent, it can be pre-adsorbed onto a small amount of silica gel.[4][6] Dissolve your sample in a suitable solvent (e.g., dichloromethane, acetone), add dry silica gel, and evaporate the solvent to obtain a free-flowing powder.[4] This powder is then carefully added to the top of the packed column.[4]
Q5: Can I use reverse-phase chromatography for this purification?
A5: Yes, reverse-phase chromatography is a viable alternative, especially for highly polar impurities. A C18 column is commonly used with a mobile phase consisting of water and an organic modifier like acetonitrile or methanol.[8] To ensure good peak shape, it is advisable to acidify the mobile phase with 0.1% trifluoroacetic acid (TFA) or formic acid.[8][9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Strong interaction of the carboxylic acid with the silica gel stationary phase.[1][3] | Add 0.5-1% acetic or formic acid to the mobile phase to suppress ionization.[4] Consider using a less active stationary phase or reverse-phase chromatography. |
| Poor Separation of Compound from Impurities | Inappropriate mobile phase polarity. | Optimize the mobile phase composition. Try a shallower gradient or isocratic elution with a solvent system that gives a good separation on TLC. |
| Column overloading.[2] | Reduce the amount of sample loaded onto the column. A general guideline is a silica-to-sample ratio of 50:1 to 100:1 for difficult separations. | |
| Compound Elutes Too Quickly or Too Slowly | Mobile phase polarity is too high or too low. | If the compound elutes too quickly, decrease the polarity of the mobile phase. If it elutes too slowly or not at all, increase the polarity. |
| Irreproducible Retention Times | Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase, especially the concentration of the acidic additive. |
| Column degradation. | If the column has been used multiple times, it may need to be repacked or replaced. | |
| High Backpressure in HPLC | Blockage in the system (e.g., column frit, tubing). | Filter all samples and mobile phases before use. If high pressure persists, systematically check components for blockages. |
| Buffer precipitation in the mobile phase. | Ensure the buffer is soluble in the organic modifier concentration used. |
Experimental Protocols
Protocol 1: Silica Gel Flash Column Chromatography
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or Heptane), HPLC grade
-
Ethyl Acetate, HPLC grade
-
Acetic Acid, glacial
-
Glass chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes
-
TLC plates, UV lamp, and staining solution (e.g., potassium permanganate)
2. Column Packing:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm).
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate with 0.5% Acetic Acid).
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.
-
Allow the silica to settle, and then add another thin layer of sand on top of the packed silica gel.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
3. Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product).
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Start the elution with a low polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate + 0.5% Acetic Acid).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Collect fractions in test tubes.
-
Monitor the separation by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Preparative HPLC Purification
1. Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase preparative column
-
Crude this compound
-
HPLC grade water
-
HPLC grade acetonitrile
-
Trifluoroacetic acid (TFA) or Formic Acid
-
0.45 µm syringe filters
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA (or Formic Acid) in water
-
Mobile Phase B: 0.1% TFA (or Formic Acid) in acetonitrile
3. Sample Preparation:
-
Dissolve the crude this compound in a small amount of the initial mobile phase composition.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
-
Flow Rate: Dependent on the column diameter (e.g., 20 mL/min for a 21.2 mm ID column).
-
Detection: UV at 210 nm.
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 10%) and increase it over time to elute the compound of interest. For example:
-
0-5 min: 10% B
-
5-25 min: 10% to 80% B (linear gradient)
-
25-30 min: 80% B (isocratic)
-
30-35 min: 80% to 10% B (return to initial conditions)
-
-
Injection Volume: Dependent on the column size and sample concentration.
5. Post-Purification:
-
Collect the fractions corresponding to the product peak.
-
Combine the pure fractions.
-
Remove the acetonitrile by rotary evaporation.
-
The remaining aqueous solution can be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), dried over anhydrous sodium sulfate, and the solvent evaporated to yield the purified product.
Data Presentation
Table 1: Example TLC Data for Silica Gel Chromatography
| Solvent System (Hexanes:Ethyl Acetate + 0.5% Acetic Acid) | Rf of this compound | Rf of a Less Polar Impurity | Rf of a More Polar Impurity |
| 80:20 | 0.35 | 0.60 | 0.10 |
| 70:30 | 0.50 | 0.75 | 0.25 |
| 60:40 | 0.65 | 0.85 | 0.40 |
Table 2: Example Preparative HPLC Performance
| Parameter | Value |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-80% B over 20 min |
| Flow Rate | 20 mL/min |
| Sample Load | 100 mg |
| Retention Time | ~15.2 min |
| Yield | >90% |
| Purity (by analytical HPLC) | >99% |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for chromatographic purification.
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biocompare.com [biocompare.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Selection and Sample Loading Mode of Flash Column - Hawach [hawachhplccolumn.com]
- 8. teledyneisco.com [teledyneisco.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Synthesis of 2-(cyclopropylmethoxy)acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(cyclopropylmethoxy)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of cyclopropylmethanol with a strong base to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking a haloacetic acid, such as bromoacetic acid or chloroacetic acid, to form the desired product.
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields can stem from several factors. Incomplete deprotonation of cyclopropylmethanol is a common issue; ensure your base is sufficiently strong and fresh. The reaction temperature and time are also critical; insufficient heating may lead to an incomplete reaction.[1] Additionally, competitive side reactions, such as the elimination of the haloacetic acid or reaction at the carboxylate group, can reduce the yield of the desired ether.
Q3: I am observing an unknown peak in my HPLC analysis. What could it be?
A3: An unexpected peak in your HPLC chromatogram could be one of several common impurities. These include unreacted starting materials (cyclopropylmethanol and the haloacetic acid), byproducts from side reactions, or residual solvents. Refer to the Common Impurities table below for a list of potential structures and their origins.
Q4: How can I effectively purify my crude this compound?
A4: Purification is typically achieved through an aqueous workup followed by distillation or column chromatography. The acidic nature of the product allows for extraction into a basic aqueous solution, leaving non-acidic impurities in the organic layer. After acidification of the aqueous layer, the product can be back-extracted into an organic solvent. For higher purity, fractional distillation under reduced pressure or silica gel column chromatography can be employed.
Troubleshooting Guide
Issue: Presence of a significant amount of unreacted starting materials.
-
Possible Cause 1: Incomplete reaction.
-
Solution: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using a suitable technique like TLC or GC. Consider increasing the reaction temperature, but be mindful of potential side reactions.[1]
-
-
Possible Cause 2: Insufficient base.
-
Solution: Use a sufficient molar excess of the base to ensure complete deprotonation of the cyclopropylmethanol. Ensure the base is not old or degraded.
-
-
Possible Cause 3: Poor quality of reagents.
-
Solution: Use freshly distilled or high-purity starting materials.
-
Issue: The final product is discolored.
-
Possible Cause: Formation of colored impurities.
-
Solution: This may be due to side reactions or the degradation of starting materials or the product. Purification by column chromatography or treatment with activated carbon may remove the colored impurities.
-
Issue: Difficulty in separating the product from impurities.
-
Possible Cause: Co-elution in chromatography or similar boiling points.
-
Solution: If using column chromatography, try a different solvent system with a different polarity. For distillation, a fractional distillation setup with a longer column may be necessary. Alternatively, derivatization of the product or impurity to alter its physical properties could be considered for easier separation.
-
Common Impurities in this compound Synthesis
| Impurity Name | Chemical Structure | Potential Origin | Typical Analytical Method | Mitigation/Removal Strategy |
| Cyclopropylmethanol | Unreacted starting material | GC-MS, NMR | Ensure complete reaction; remove by distillation or column chromatography. | |
| Bromoacetic Acid | Unreacted starting material | HPLC, NMR | Aqueous extraction with a mild base during workup. | |
| Glycolic Acid | Hydrolysis of bromoacetic acid | HPLC, NMR | Aqueous extraction during workup. | |
| Cyclopropylmethyl bromoacetate | Reaction of cyclopropylmethoxide with the carboxylate of bromoacetic acid | GC-MS, HPLC, NMR | Saponification followed by acidic workup and re-purification. | |
| Bis(cyclopropylmethyl) ether | Reaction of cyclopropylmethoxide with another molecule of cyclopropylmethanol (if activated) or its halide impurity | GC-MS, NMR | Fractional distillation or column chromatography. | |
| Diglycolic Acid | Self-condensation of bromoacetic acid under basic conditions | HPLC, NMR | Aqueous extraction during workup. |
Experimental Protocol: Synthesis of this compound
Materials:
-
Cyclopropylmethanol
-
Sodium Hydride (60% dispersion in mineral oil)
-
Bromoacetic acid
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Magnesium sulfate (MgSO4), anhydrous
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add cyclopropylmethanol (1.0 equivalent) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
In a separate flask, dissolve bromoacetic acid (1.1 equivalents) in anhydrous THF.
-
Add the solution of bromoacetic acid dropwise to the sodium cyclopropylmethoxide solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and cautiously quench with water.
-
Adjust the pH of the aqueous layer to >12 with a sodium hydroxide solution.
-
Extract the aqueous layer with diethyl ether to remove any non-acidic impurities.
-
Acidify the aqueous layer to pH <2 with concentrated hydrochloric acid.
-
Extract the product from the acidified aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying an unknown impurity.
References
Technical Support Center: Synthesis of 2-(cyclopropylmethoxy)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(cyclopropylmethoxy)acetic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The most prevalent method for synthesizing this compound is the Williamson ether synthesis. This involves the reaction of a cyclopropylmethanol salt (alkoxide) with a haloacetic acid or its ester.[1][2][3] An alternative, though less detailed in the literature, is the synthesis and subsequent hydrolysis of 2-(cyclopropylmethoxy)acetonitrile.
Q2: What is the primary competing reaction in the Williamson ether synthesis of this compound?
A2: The primary side reaction is the base-catalyzed E2 elimination of the alkylating agent (e.g., chloroacetic acid or its ester), which competes with the desired SN2 substitution. This is a common challenge in Williamson ether syntheses.[3] The strength of the base, reaction temperature, and solvent can significantly influence the ratio of substitution to elimination products.
Q3: Can the cyclopropyl ring open under the reaction conditions?
A3: While the cyclopropyl group possesses inherent ring strain, it is generally stable under the basic conditions of the Williamson ether synthesis. Ring-opening is more likely to occur under acidic conditions or if a carbocation intermediate is formed. Since the Williamson ether synthesis proceeds via an SN2 mechanism, which does not involve a free carbocation, ring-opening is not a commonly reported side reaction in this specific synthesis.
Troubleshooting Guides
Problem 1: Low Yield of this compound
Possible Cause 1.1: Competing E2 Elimination
-
Symptoms: The reaction mixture contains significant amounts of alkene byproducts, and the yield of the desired ether is lower than expected.
-
Troubleshooting:
-
Choice of Base: Use a less sterically hindered and milder base. While strong bases are needed to form the alkoxide, extremely strong or bulky bases can favor elimination. For the synthesis of this compound, potassium tert-butoxide has been used successfully.[4]
-
Reaction Temperature: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate. Higher temperatures tend to favor the elimination pathway. A suggested temperature range is 30-35 °C.[5]
-
Solvent: Aprotic polar solvents like THF or DMF are often used to facilitate the SN2 reaction.[4]
-
Possible Cause 1.2: Incomplete Reaction
-
Symptoms: Analysis of the crude product shows a significant amount of unreacted cyclopropylmethanol or haloacetic acid.
-
Troubleshooting:
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Typical reaction times can range from 1 to 8 hours.[2]
-
Reagent Purity: Use dry solvents and reagents, as water can consume the base and hinder the formation of the alkoxide.
-
Molar Ratio of Reactants: A slight excess of the haloacetic acid or its salt may be used to ensure complete conversion of the cyclopropylmethanol.
-
Problem 2: Difficulty in Product Purification
Possible Cause 2.1: Presence of Unreacted Starting Materials
-
Symptoms: The purified product is contaminated with either cyclopropylmethanol or the haloacetic acid.
-
Troubleshooting:
-
Aqueous Work-up: A thorough aqueous work-up is crucial. Washing the organic layer with a basic solution (e.g., sodium bicarbonate) will remove unreacted haloacetic acid. Subsequent washes with water will remove residual salts and water-soluble impurities.
-
Extraction: After acidification of the aqueous layer containing the carboxylate salt of the product, extract thoroughly with a suitable organic solvent like diethyl ether or ethyl acetate to ensure complete recovery of the product.[6]
-
Possible Cause 2.2: Co-distillation or Co-crystallization of Impurities
-
Symptoms: The final product's melting point is broad or lower than the literature value, or analytical techniques (e.g., GC-MS, NMR) show the presence of impurities.
-
Troubleshooting:
-
Chromatography: If simple extraction and crystallization do not yield a pure product, column chromatography on silica gel may be necessary.
-
Recrystallization: Recrystallize the crude product from a suitable solvent. The choice of solvent will depend on the solubility of the product and impurities.
-
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis [4][5]
-
Alkoxide Formation: In a dry reaction vessel under an inert atmosphere, add cyclopropylmethanol to a suitable aprotic solvent such as tetrahydrofuran (THF).
-
Slowly add a slight molar excess of a strong base, such as potassium tert-butoxide, while maintaining the temperature at 30-35 °C.
-
Stir the mixture at this temperature until the formation of the potassium cyclopropylmethoxide is complete.
-
Etherification: Slowly add a solution of bromoacetic acid in THF to the reaction mixture.
-
Continue stirring at 30-35 °C for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or GC).
-
Work-up and Isolation:
-
Quench the reaction by adding water.
-
Separate the aqueous and organic layers.
-
Wash the organic layer with water and then extract the aqueous layer with an organic solvent to recover any dissolved product.
-
Combine the aqueous layers and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3.
-
Extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Data Presentation
| Parameter | Williamson Ether Synthesis |
| Starting Materials | Cyclopropylmethanol, Haloacetic Acid (e.g., Bromoacetic Acid) |
| Base | Potassium tert-butoxide, Sodium Hydride |
| Solvent | THF, DMF |
| Reaction Temperature | 30-70 °C |
| Typical Yield | 50-95% (laboratory scale)[2] |
| Primary Side Reaction | E2 Elimination |
Visualizations
Reaction Pathway
Caption: Main reaction and side reaction pathways.
Troubleshooting Workflow
Caption: Troubleshooting workflow for synthesis.
Alternative Synthetic Route
Caption: Alternative synthesis via nitrile hydrolysis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. byjus.com [byjus.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. WO2018109781A1 - A process for the preparation of firocoxib - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
optimization of reaction conditions for Firocoxib synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Firocoxib. The information is designed to assist researchers in optimizing reaction conditions, overcoming common experimental hurdles, and ensuring high-yield, high-purity production of this selective COX-2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for Firocoxib synthesis?
A1: The most frequently cited starting materials are thioanisole or p-bromopropiophenone.[1][2][3][4][5][6] The choice of starting material will influence the initial steps of the synthetic route.
Q2: What are the key reaction stages in Firocoxib synthesis?
A2: The synthesis of Firocoxib typically involves a multi-step process that includes:
-
Acylation: Introduction of an isobutyryl group onto the aromatic ring.[2][4]
-
Esterification/Coupling: Introduction of the cyclopropylmethoxy group.[3]
-
Cyclization: Formation of the furanone ring to yield Firocoxib.[1][3][4]
Q3: Are there any particularly hazardous reagents or solvents to be aware of?
A3: Yes, some older protocols utilize hazardous solvents like chloroform, which is environmentally unfriendly and poses health risks.[2][4] Newer methods aim to replace such solvents. Additionally, reagents like bromine and strong bases such as sodium hydride require careful handling.
Q4: How can the final purity of Firocoxib be improved?
A4: Purification can be achieved through recrystallization from solvents like methanol.[1][3] The use of activated carbon during this process can also help to remove impurities, leading to a final product with purity exceeding 99%.[1]
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low yield in acylation step | - Incomplete reaction.- Suboptimal catalyst activity. | - Ensure anhydrous conditions as aluminum chloride is moisture-sensitive.- Monitor the reaction temperature closely; for the reaction of thioanisole with isobutyryl chloride in the presence of AlCl₃, a temperature of -10°C has been reported.[2]- Use a sufficient molar excess of the acylating agent and Lewis acid. |
| Poor selectivity in bromination | - Over-bromination or side reactions. | - Control the addition of bromine carefully.- Maintain the recommended reaction temperature. |
| Incomplete oxidation of sulfide to sulfone | - Insufficient oxidizing agent.- Low reaction temperature or short reaction time. | - Use an adequate amount of oxidizing agent such as hydrogen peroxide or OXONE.[1][4]- Increase the reaction time or temperature as needed, while monitoring the reaction progress by TLC or HPLC. For instance, one method using OXONE suggests a reaction at 40-50°C for 24-30 hours.[4] |
| Low yield in the final cyclization step | - Inefficient base.- Suboptimal solvent.- Incorrect pH during workup. | - The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile is a common and effective condition for the cyclization.[1][3]- Ensure the pH is adjusted correctly during the workup to precipitate the product. A pH range of 3 to 5 is often cited.[1] |
| Formation of polymorphic impurities | - Different crystallization conditions. | - To specifically obtain polymorph B, a described method involves cyclization using DBU in acetonitrile followed by pH adjustment and filtration.[1]- Seeding with the desired polymorph can help control the crystalline form.[1] |
Data Presentation: Comparison of Reaction Conditions
Table 1: Comparison of Cyclization Reaction Conditions for Firocoxib Synthesis
| Parameter | Method A [1] | Method B [3] |
| Starting Material | 2-Methyl-1-[4-(methylsulfonyl)phenyl]-1-oxopropan-2-yl(cyclopropylmethoxy) acetate | 2-methyl-1-[4-(methylsulfonyl)phenyl]-1-oxopropan-2-yl (acetyloxy)acetate |
| Base | DBU | DBU |
| Solvent | Acetonitrile | Acetonitrile |
| Temperature | Reflux | 72±2°C |
| Reaction Time | 10-12 hours | 4 hours |
| Workup | pH adjustment with dilute HCl to 3.5-4.5 | Cooling and addition of water, followed by pH adjustment with 37% aq. HCl to 1-2 |
| Yield | 94% | Not specified for this step |
| Purity | 99.1% | > 99.7% (for the overall process) |
Experimental Protocols
Protocol 1: Synthesis of 2-methyl-1-(4-methylthiophenyl)-1-propanone (Acylation)
-
Dissolve aluminum chloride (2.0g) in chloroform (12mL) and cool the mixture to -10°C with stirring.[2]
-
Add isobutyryl chloride (1.7mL) dropwise to the solution.[2]
-
After complete dissolution, add thioanisole (1.24g) dropwise.[2]
-
Monitor the reaction by TLC. The reaction is typically complete in about 1.5 hours.[2]
-
Quench the reaction with water and separate the organic phase.[2]
-
Wash the organic phase sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution.[2]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the product. A yield of 99% has been reported for this step.[2]
Protocol 2: Synthesis of Firocoxib via Cyclization (Formation of Polymorph B)
-
Charge a flask with 2-Methyl-1-[4-(methylsulfonyl)phenyl]-1-oxopropan-2-yl(cyclopropylmethoxy) acetate (100 g) and acetonitrile (500 mL).[1]
-
Add isopropyl trifluoroacetate (44 g) and stir the mixture.[1]
-
Add DBU (47 g) and heat the reaction mixture to reflux for 12 hours.[1]
-
After completion, cool the reaction mass to 25-35°C.[1]
-
Adjust the pH of the reaction mass to 3-5 using dilute HCl.[1]
-
Filter the resulting solid and wash it with water (100 mL).[1]
-
Dry the solid under vacuum to obtain Firocoxib polymorph B. A yield of 94% and purity of 99.1% have been reported.[1]
Visualizations
Caption: A generalized workflow for the synthesis of Firocoxib starting from thioanisole.
Caption: A decision tree for troubleshooting low reaction yields in chemical synthesis.
References
- 1. WO2018109781A1 - A process for the preparation of firocoxib - Google Patents [patents.google.com]
- 2. Firocoxib preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 3. WO2018188763A1 - New process for the synthesis of firocoxib - Google Patents [patents.google.com]
- 4. CN105859664A - Firocoxib preparation method - Google Patents [patents.google.com]
- 5. WO2019062561A1 - Synthesis methods of firocoxib and intermediate thereof - Google Patents [patents.google.com]
- 6. Firocoxib [sitem.herts.ac.uk]
avoiding hazardous reagents in 2-(cyclopropylmethoxy)acetic acid synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 2-(cyclopropylmethoxy)acetic acid, with a focus on avoiding hazardous reagents. The following information is intended to facilitate safer and more environmentally friendly laboratory practices.
Frequently Asked Questions (FAQs)
Q1: What is the most common hazardous reagent used in the synthesis of this compound and why is it a concern?
A1: The most common hazardous reagent is sodium hydride (NaH). It is typically used as a strong base to deprotonate cyclopropylmethanol in the Williamson ether synthesis.[1][2] Sodium hydride is highly flammable and reacts violently with water, releasing flammable hydrogen gas, which poses a significant fire and explosion risk in a laboratory setting.
Q2: What are safer, alternative bases to sodium hydride for this synthesis?
A2: A safer and effective alternative strong base is potassium tert-butoxide (t-BuOK).[1] It is a strong base that can effectively deprotonate the alcohol but is less hazardous than sodium hydride. Other bases like potassium carbonate (K₂CO₃) can also be used, particularly in combination with phase-transfer catalysis.[3]
Q3: What is Phase-Transfer Catalysis (PTC) and how can it be applied to this synthesis for a greener approach?
A3: Phase-Transfer Catalysis (PTC) is a technique that facilitates the reaction between reactants in different phases (e.g., an aqueous phase and an organic phase).[4][5] For the synthesis of this compound, a phase-transfer catalyst, such as a quaternary ammonium salt, can transport the chloroacetate anion from an aqueous phase to the organic phase containing cyclopropylmethanol. This approach can eliminate the need for hazardous and anhydrous organic solvents and strong, flammable bases, making the process greener and safer.[4][6]
Q4: What are the typical side reactions to be aware of during the Williamson ether synthesis of this compound?
A4: The primary side reaction of concern is the elimination reaction (E2) of the alkyl halide, which in this case would be derived from chloroacetic acid. However, since chloroacetic acid is a primary halide, the potential for elimination is relatively low compared to secondary or tertiary halides.[1][7] Another potential issue is the self-condensation of chloroacetic acid under basic conditions.
Q5: How can I purify the final product, this compound?
A5: Purification is typically achieved through a series of extraction and crystallization steps. The reaction mixture is usually acidified to protonate the carboxylic acid, which can then be extracted into an organic solvent.[8] Subsequent washing of the organic layer with brine, followed by drying and evaporation of the solvent, yields the crude product. Further purification can be achieved by crystallization from a suitable solvent system.[9][10]
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete deprotonation of cyclopropylmethanol | Ensure the base (e.g., potassium tert-butoxide) is fresh and added in a slight excess (e.g., 1.1 equivalents). Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture. | Increased formation of the alkoxide, leading to a higher conversion to the desired ether. |
| Reaction temperature is too low | While higher temperatures can favor side reactions, a temperature that is too low will result in a very slow reaction rate. Gently heat the reaction mixture (e.g., to 40-60 °C) and monitor the progress by TLC or GC. | An increased reaction rate and higher product yield within a reasonable timeframe. |
| Inefficient phase-transfer catalysis (if applicable) | Ensure the chosen phase-transfer catalyst (e.g., tetrabutylammonium bromide) is appropriate for the reaction. The concentration of the catalyst may need to be optimized (typically 1-5 mol%). Vigorous stirring is crucial to maximize the interfacial area between the phases.[11] | Improved transfer of the reactants between phases, leading to a faster and more complete reaction. |
| Loss of product during workup | During the acidic workup and extraction, ensure the pH is sufficiently low (pH ~2-3) to fully protonate the carboxylic acid for efficient extraction into the organic layer. Multiple extractions with the organic solvent will ensure complete recovery. | Minimized loss of the product in the aqueous phase, resulting in a higher isolated yield. |
Problem 2: Presence of Impurities in the Final Product
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Unreacted starting materials | Monitor the reaction to completion using TLC or GC before quenching. If the reaction has stalled, consider adding a small additional amount of the limiting reagent or extending the reaction time. | A cleaner crude product with minimal starting materials, simplifying the purification process. |
| Formation of byproducts | Maintain a moderate reaction temperature to minimize potential side reactions. The slow addition of the chloroacetic acid to the reaction mixture can also help to suppress byproduct formation. | Reduced levels of impurities in the crude product. |
| Inefficient purification | For purification by crystallization, select an appropriate solvent system through small-scale solubility tests. A slow cooling rate during crystallization generally leads to the formation of purer crystals.[9] | A final product with higher purity, meeting the required specifications. |
Experimental Protocols
Method A: Synthesis using Potassium tert-Butoxide (A Safer Alternative to NaH)
This protocol describes a safer approach to the Williamson ether synthesis of this compound.
Materials:
-
Cyclopropylmethanol
-
Chloroacetic acid
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen), dissolve cyclopropylmethanol (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath and slowly add potassium tert-butoxide (1.1 eq). Stir the mixture at this temperature for 30 minutes.
-
In a separate flask, dissolve chloroacetic acid (1.0 eq) in a minimal amount of anhydrous THF.
-
Slowly add the chloroacetic acid solution to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of water.
-
Acidify the mixture to a pH of 2-3 with 1 M HCl.
-
Extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization or column chromatography.
Method B: Synthesis using Phase-Transfer Catalysis (A Green Chemistry Approach)
This protocol outlines a greener synthesis method that avoids hazardous solvents and strong, flammable bases.
Materials:
-
Cyclopropylmethanol
-
Chloroacetic acid
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Toluene
-
Water
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add cyclopropylmethanol (1.0 eq), chloroacetic acid (1.0 eq), potassium carbonate (2.0 eq), tetrabutylammonium bromide (0.05 eq), toluene, and water.
-
Heat the biphasic mixture to reflux (approximately 80-90 °C) with vigorous stirring for 6-12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with water.
-
Acidify the combined aqueous layers to a pH of 2-3 with 1 M HCl.
-
Extract the product from the acidified aqueous layer with toluene (3 x volume of the aqueous layer).
-
Combine all organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic solution under reduced pressure to yield the crude product.
-
Purify the crude product as necessary.
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Parameter | Traditional Method (Sodium Hydride) | Safer Method (Potassium tert-Butoxide) | Green Method (Phase-Transfer Catalysis) |
| Base | Sodium Hydride (NaH) | Potassium tert-Butoxide (t-BuOK) | Potassium Carbonate (K₂CO₃) |
| Solvent | Anhydrous THF/DMF | Anhydrous THF | Toluene/Water |
| Hazardous Reagents | Sodium Hydride (highly flammable, water-reactive) | Potassium tert-Butoxide (flammable solid) | Minimal (K₂CO₃ is a mild base) |
| Reaction Conditions | Anhydrous, inert atmosphere required | Anhydrous, inert atmosphere recommended | Biphasic, reflux, vigorous stirring |
| Typical Yield | High | High | Good to High |
| Workup | Requires careful quenching of NaH | Standard aqueous workup | Phase separation and extraction |
| Green Chemistry Profile | Poor (hazardous reagent, anhydrous solvent) | Moderate (avoids NaH, still uses anhydrous solvent) | Good (aqueous system, less hazardous base) |
Visualizations
Diagram 1: Synthesis Workflow of this compound via the Safer Potassium tert-Butoxide Method
Caption: Workflow for the synthesis using potassium tert-butoxide.
Diagram 2: Logical Relationship in Phase-Transfer Catalyzed Synthesis
Caption: Phase-transfer catalysis mechanism for the synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. iajpr.com [iajpr.com]
- 6. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. The Williamson Ether Synthesis [cs.gordon.edu]
- 9. US6500973B2 - Extractive solution crystallization of chemical compounds - Google Patents [patents.google.com]
- 10. US7271268B1 - Process for preparation of [1-(mercaptomethyl)cyclopropyl]acetic acid and related derivatives - Google Patents [patents.google.com]
- 11. Phase transfer catalysis (PTC) - operachem [operachem.com]
Technical Support Center: Troubleshooting Low Yield in Firocoxib Intermediate Preparation
This guide is intended for researchers, scientists, and drug development professionals encountering challenges with low yields during the synthesis of Firocoxib intermediates. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for Firocoxib and its key intermediates?
A1: Common synthetic routes for Firocoxib typically involve a multi-step process starting from commercially available materials. Key strategies include:
-
Route 1: Starting from Thioanisole. This route involves a sequence of reactions including Friedel-Crafts acylation, bromination, oxidation, esterification, and finally cyclization to form the furanone ring of Firocoxib.[1][2]
-
Route 2: Starting from p-Bromopropiophenone or Bromobenzene. These alternative routes aim to avoid the use of environmentally challenging thioethers.[3][4][5] The synthesis may proceed through methylation or Friedel-Crafts acylation, followed by a sulfonation step.[4][5][6]
Q2: What are the critical intermediates in Firocoxib synthesis?
A2: The synthesis of Firocoxib involves several key intermediates. The specific intermediates can vary depending on the chosen synthetic pathway. Some of the commonly cited intermediates include:
-
2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one
-
2-bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one
-
2-bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]propan-1-one
-
2-hydroxy-2-methyl-[4-(methylsulfonyl)phenyl]-1-propanone[4]
-
(cyclopropylmethoxy)acetic acid[2]
-
2-methyl-1-[4-(methylsulfonyl)phenyl]-1-oxopropan-2-yl (cyclopropylmethoxy)acetate[2]
Troubleshooting Guide for Low Yield
This section provides a detailed breakdown of potential issues and solutions for key reaction steps in the synthesis of Firocoxib intermediates.
Friedel-Crafts Acylation of Thioanisole
Issue: Low yield of 2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Moisture in the reaction: | Aluminum chloride (AlCl₃) is highly sensitive to moisture, which can deactivate the catalyst. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Inactive Catalyst: | Use fresh, high-quality aluminum chloride. Old or improperly stored AlCl₃ may have reduced activity. |
| Incorrect Reaction Temperature: | The reaction is typically carried out at low temperatures (e.g., -10°C to 0°C) during the addition of reagents and then allowed to warm to room temperature.[1][7] Deviation from the optimal temperature profile can lead to side reactions or incomplete reaction. Monitor and control the temperature carefully. |
| Suboptimal Reagent Stoichiometry: | The molar ratio of thioanisole, isobutyryl chloride, and aluminum chloride is crucial. A slight excess of the acylating agent and catalyst is often used. Optimize the stoichiometry based on small-scale trial reactions. |
| Inefficient Quenching: | The reaction is typically quenched with water or dilute acid.[1] Improper quenching can lead to product decomposition. Ensure the quenching is done slowly and at a low temperature. |
Experimental Protocol: Friedel-Crafts Acylation
-
Dissolve aluminum chloride (e.g., 2.0g) in an anhydrous solvent like chloroform (e.g., 12mL) in a flame-dried flask under an inert atmosphere.[1]
-
Cool the mixture to -10°C using an appropriate cooling bath.[1]
-
Slowly add isobutyryl chloride (e.g., 1.7mL) dropwise to the cooled mixture, maintaining the temperature.[1]
-
After stirring for a period (e.g., 1 hour), add thioanisole (e.g., 1.24g) dropwise.[7]
-
Allow the reaction to proceed for a specified time (e.g., 1.5 hours), monitoring the progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, carefully quench the reaction by slowly adding it to ice-water.
-
Separate the organic layer, wash it successively with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[1]
Logical Workflow for Troubleshooting Friedel-Crafts Acylation
Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.
Bromination of the Acylated Intermediate
Issue: Low yield of 2-bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Use of Hazardous Liquid Bromine: | Liquid bromine is highly toxic and corrosive.[4] Consider using a safer brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or light. Some newer methods utilize an NBS catalyst system.[4][5] |
| Over-bromination: | The reaction conditions might be too harsh, leading to the formation of di-brominated or other side products. Control the amount of brominating agent added and monitor the reaction closely by TLC. |
| Incorrect Solvent: | The choice of solvent can influence the reaction rate and selectivity. Solvents like carbon tetrachloride or dichloromethane are commonly used. Ensure the solvent is anhydrous. |
| Decomposition of Product: | The α-bromo ketone product can be unstable. Ensure the work-up is performed promptly and under mild conditions. Avoid prolonged exposure to high temperatures or basic conditions. |
Reported Yields for Bromination Step
| Brominating Agent | Solvent | Yield | Reference |
| Liquid Bromine | Cyclohexane/Ethyl Acetate | 87% | [1] |
| N-Bromosuccinimide (NBS) | Dimethyl Sulfoxide (DMSO) | 85% | [4] |
Oxidation of the Thioether to a Sulfone
Issue: Incomplete oxidation or over-oxidation, leading to a mixture of products and low yield of the desired sulfone.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Choice of Oxidizing Agent: | Common oxidizing agents include Oxone® (potassium peroxymonosulfate) and hydrogen peroxide.[1][2] The choice and amount of oxidant are critical. Oxone® is often effective for this transformation.[7] |
| Reaction Temperature and Time: | Oxidation reactions can be exothermic. Maintain the reaction temperature within the optimal range (e.g., 40-50°C) to prevent side reactions.[1] The reaction time can be long (e.g., 24-30 hours), so ensure it proceeds to completion by TLC monitoring.[1] |
| Incomplete Reaction: | If the reaction is incomplete, you may isolate a mixture of the starting thioether, the intermediate sulfoxide, and the desired sulfone. Consider increasing the amount of oxidizing agent or extending the reaction time. |
| Alternative "One-Step" Sulfonation: | Some modern synthetic routes bypass the separate sulfidation and oxidation steps by directly sulfonating an earlier intermediate.[4][5] This can simplify the process and potentially improve overall efficiency.[4][5] |
Experimental Workflow: Thioether Oxidation
Caption: Experimental workflow for the oxidation of the thioether intermediate.
Cyclization to Form the Furanone Ring
Issue: Low yield of the final Firocoxib product during the cyclization step.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Choice of Base and Solvent: | The cyclization is typically base-mediated. The choice of base and solvent is critical for the reaction to proceed efficiently. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile is a reported system.[8] |
| Purity of the Precursor: | Impurities in the ester intermediate can interfere with the cyclization reaction. Ensure the precursor is sufficiently pure before proceeding. Purification by chromatography or crystallization may be necessary. |
| Reaction Conditions: | The reaction temperature and time need to be optimized. Heating the reaction mixture (e.g., to 72°C) is often required.[8] Monitor the reaction by TLC or HPLC to determine the optimal reaction time. |
| Product Isolation and Purification: | The final product may require careful isolation and purification to achieve high purity and yield. Crystallization from a suitable solvent system (e.g., methanol) can be effective.[8] Some methods describe direct precipitation of the product from the reaction mixture by adding water and adjusting the pH.[8] |
This technical support guide provides a starting point for troubleshooting low yields in the preparation of Firocoxib intermediates. For further details, it is recommended to consult the specific patent literature for the synthetic route you are employing.
References
- 1. CN105859664A - Firocoxib preparation method - Google Patents [patents.google.com]
- 2. WO2018109781A1 - A process for the preparation of firocoxib - Google Patents [patents.google.com]
- 3. scispace.com [scispace.com]
- 4. WO2019062561A1 - Synthesis methods of firocoxib and intermediate thereof - Google Patents [patents.google.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. Firocoxib [sitem.herts.ac.uk]
- 7. CN104803956A - Synthesis method of firocoxib - Google Patents [patents.google.com]
- 8. WO2018188763A1 - New process for the synthesis of firocoxib - Google Patents [patents.google.com]
Technical Support Center: Analysis of Byproducts in 2-(Cyclopropylmethoxy)acetic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2-(cyclopropylmethoxy)acetic acid. Our aim is to equip researchers with the knowledge to identify, minimize, and analyze potential byproducts, ensuring the highest quality of the target compound.
Troubleshooting Guides
Low yield and the presence of impurities are common challenges in the synthesis of this compound via the Williamson ether synthesis. This section provides a structured approach to troubleshoot and resolve these issues.
Problem 1: Low Yield of this compound
A diminished yield of the desired product can be attributed to several factors, from incomplete reactions to the prevalence of side reactions.
| Potential Cause | Suggested Action | Expected Outcome |
| Incomplete Deprotonation of Cyclopropylmethanol | Use a sufficiently strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide to ensure complete formation of the alkoxide. Ensure the reaction is performed under anhydrous conditions. | Increased concentration of the reactive nucleophile, leading to a higher conversion rate to the desired ether. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Lower temperatures may slow down the reaction, while excessively high temperatures can favor elimination side reactions. Monitor the reaction progress using TLC or in-process HPLC/GC to determine the optimal temperature profile. | Maximized rate of the desired SN2 reaction while minimizing the formation of the elimination byproduct. |
| Inappropriate Solvent Choice | Employ a polar aprotic solvent such as DMF, DMSO, or THF. These solvents effectively solvate the cation of the alkoxide, leaving the nucleophilic anion more available to react.[1] | Enhanced reaction rate and improved yield of the target product. |
| Insufficient Reaction Time | Monitor the reaction to completion using an appropriate analytical technique (e.g., HPLC, GC-MS). Extend the reaction time if starting materials are still present. | Complete consumption of starting materials, maximizing the formation of this compound. |
Problem 2: Presence of Significant Impurities in the Reaction Mixture
The identification of byproducts is crucial for optimizing the reaction conditions and ensuring the purity of the final compound.
| Observed Impurity | Potential Cause | Mitigation Strategy | Analytical Method for Detection |
| Unreacted Cyclopropylmethanol | Incomplete reaction; insufficient amount of haloacetic acid or base. | Ensure a slight excess of the haloacetic acid and base are used. Monitor the reaction for completion. | GC-MS, HPLC-UV |
| Unreacted Haloacetic Acid (e.g., Bromoacetic Acid) | Incomplete reaction; insufficient amount of cyclopropylmethanol alkoxide. | Use a slight excess of cyclopropylmethanol. Ensure complete deprotonation. | HPLC-UV, IC-MS/MS |
| Cyclopropene (Elimination Byproduct) | The alkoxide of cyclopropylmethanol acts as a base, promoting E2 elimination of the haloacetic acid. This is favored by high temperatures and sterically hindered bases. | Use a less sterically hindered base. Maintain the lowest effective reaction temperature.[1] | Headspace GC-MS |
| Glycolic Acid | Self-condensation of the haloacetic acid, particularly under strongly basic conditions.[2] | Control the rate of addition of the haloacetic acid to the reaction mixture. Maintain a moderate temperature. | HPLC-UV, IC-MS/MS[3] |
| Dicyclopropylmethyl Ether | Reaction of the cyclopropylmethanol alkoxide with another molecule of a cyclopropylmethyl halide (if formed in situ) or self-condensation of cyclopropylmethanol under certain conditions. | Use a stoichiometric amount of the haloacetic acid. Avoid excessively high temperatures. | GC-MS |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
The synthesis of this compound from cyclopropylmethanol and a haloacetic acid (e.g., bromoacetic acid or chloroacetic acid) proceeds via a Williamson ether synthesis, which is a bimolecular nucleophilic substitution (SN2) reaction.[1] In this reaction, the alkoxide of cyclopropylmethanol, formed by deprotonation with a strong base, acts as a nucleophile and attacks the electrophilic carbon of the haloacetic acid, displacing the halide ion.
Q2: My reaction is showing a significant amount of an unknown byproduct with a lower boiling point than my starting materials. What could it be?
A low-boiling point byproduct is likely to be cyclopropene, the product of an E2 elimination reaction. This occurs when the cyclopropylmethoxide acts as a base rather than a nucleophile, abstracting a proton from the haloacetic acid. To confirm its presence, you can use headspace gas chromatography-mass spectrometry (GC-MS). To minimize its formation, consider lowering the reaction temperature and using a less sterically hindered base.
Q3: I am observing a more polar impurity in my HPLC analysis. What is its likely identity?
A more polar impurity is often glycolic acid, which can form from the self-condensation of the haloacetic acid starting material, especially under strong basic conditions.[2] This can be confirmed by comparing the retention time with a known standard of glycolic acid using HPLC-UV or by ion chromatography. To reduce its formation, try a slower addition of the haloacetic acid to the reaction mixture and maintain a moderate temperature.
Q4: Can the cyclopropyl ring open under the reaction conditions?
While cyclopropyl rings can be susceptible to opening under certain acidic or radical conditions, they are generally stable under the basic conditions of the Williamson ether synthesis.[4] The use of strong bases like sodium hydride or potassium tert-butoxide at moderate temperatures is unlikely to cause significant ring-opening of the cyclopropylmethyl moiety.
Q5: What are the recommended analytical techniques for monitoring the reaction and analyzing the final product?
A combination of chromatographic techniques is recommended:
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): This is an excellent method for monitoring the disappearance of the starting materials (haloacetic acid) and the appearance of the product, this compound. It can also be used to quantify non-volatile impurities like glycolic acid.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for analyzing the volatile components of the reaction mixture, including unreacted cyclopropylmethanol, the desired product (after derivatization to a more volatile ester), and potential volatile byproducts like dicyclopropylmethyl ether.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the final product and identifying the structures of isolated impurities.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.
-
Materials:
-
Cyclopropylmethanol
-
Bromoacetic acid (or Chloroacetic acid)
-
Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Diethyl ether
-
Hydrochloric acid (1M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF or DMF to a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Carefully add sodium hydride to the solvent and cool the suspension to 0 °C in an ice bath.
-
Slowly add cyclopropylmethanol dropwise to the sodium hydride suspension. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the alkoxide.
-
Dissolve bromoacetic acid in a minimal amount of anhydrous THF or DMF and add it to the dropping funnel.
-
Add the bromoacetic acid solution dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cautiously quench the reaction by slowly adding water at 0 °C.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Quantitative Analysis of Byproducts by HPLC-UV
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Procedure:
-
Prepare standard solutions of this compound, cyclopropylmethanol, bromoacetic acid, and glycolic acid in the mobile phase at known concentrations.
-
Generate a calibration curve for each compound by injecting the standards and plotting peak area against concentration.
-
Dilute a sample of the reaction mixture or purified product in the mobile phase.
-
Inject the sample and quantify the components by comparing their peak areas to the calibration curves.
-
Visualizations
Caption: Main reaction pathway and potential side reactions.
Caption: Troubleshooting workflow for reaction optimization.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. (Bromomethyl)cyclopropane | CAS#:7051-34-5 | Chemsrc [chemsrc.com]
- 5. DICYCLOPROPYLMETHANOL | 14300-33-5 [amp.chemicalbook.com]
- 6. aksci.com [aksci.com]
challenges in the scale-up of 2-(cyclopropylmethoxy)acetic acid production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up production of 2-(cyclopropylmethoxy)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and industrially applicable method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of cyclopropylmethanol to form an alkoxide, which then acts as a nucleophile to displace a halide from a haloacetic acid, typically bromoacetic acid or chloroacetic acid.
Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?
During scale-up, meticulous control over several parameters is crucial for ensuring reaction efficiency, safety, and product quality. Key parameters include:
-
Temperature: Exothermic reactions can lead to temperature spikes, promoting side reactions.
-
Rate of addition of reagents: Slow and controlled addition of the haloacetic acid to the alkoxide solution is essential to manage the reaction exotherm.
-
Agitation speed: Adequate mixing is necessary to ensure homogeneity and efficient heat transfer.
-
Purity of starting materials: Impurities in cyclopropylmethanol or the haloacetic acid can lead to the formation of byproducts that are difficult to remove.
-
Water content: The presence of water can consume the base and affect the reactivity of the alkoxide.
Q3: What are the primary safety concerns when scaling up the production of this compound?
The primary safety concerns during the scale-up of this process include:
-
Use of strong bases: Bases like sodium hydride (NaH) are highly flammable and react violently with water, releasing hydrogen gas which is explosive.[1] Potassium tert-butoxide is a safer alternative but is still highly reactive and corrosive.
-
Exothermic reaction: The Williamson ether synthesis is exothermic. On a large scale, inefficient heat removal can lead to a runaway reaction.
-
Handling of haloacetic acids: Bromoacetic acid and chloroacetic acid are corrosive and toxic.[2]
Troubleshooting Guides
Issue 1: Low Yield of this compound
Possible Causes and Solutions
| Cause | Recommended Action |
| Incomplete Deprotonation of Cyclopropylmethanol | - Ensure the base is of high purity and used in the correct stoichiometric amount (typically a slight excess).- Use a strong enough base (e.g., potassium tert-butoxide is generally effective).- Ensure the reaction solvent is anhydrous, as water will consume the base. |
| Competing Elimination Reaction (E2) | - Maintain a low reaction temperature. Higher temperatures favor the E2 elimination pathway, leading to the formation of byproducts.[3]- Control the rate of addition of the haloacetic acid to keep the concentration of the electrophile low. |
| Side Reaction of Haloacetic Acid | - Bromoacetic acid can self-condense or react with the hydroxide ions if present in excess, leading to the formation of glycolic acid.[2] Ensure slow addition of the haloacetic acid to the alkoxide. |
| Suboptimal Reaction Solvent | - Polar aprotic solvents like THF, DMF, or DMSO are generally preferred for Williamson ether synthesis as they solvate the cation, making the alkoxide more nucleophilic.[3] |
Issue 2: Impurities in the Final Product
Common Impurities and Mitigation Strategies
| Impurity | Origin | Recommended Action for Removal |
| Unreacted Cyclopropylmethanol | Incomplete reaction. | - Optimize reaction time and temperature.- Can be removed during aqueous workup due to its water solubility. |
| Unreacted Haloacetic Acid | Incomplete reaction or improper stoichiometry. | - Can be removed by washing the organic phase with a basic aqueous solution (e.g., sodium bicarbonate solution). |
| Glycolic Acid | Hydrolysis of bromoacetic acid.[2] | - Can be removed during the aqueous workup by extraction with water. |
| Dimerization/Polymerization Products | Side reactions of the haloacetic acid. | - Purification by distillation or crystallization may be necessary. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
This protocol is a general guideline and may require optimization based on the scale of the reaction.
Materials:
-
Cyclopropylmethanol
-
Potassium tert-butoxide
-
Bromoacetic acid
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium chloride (brine)
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a stirred solution of cyclopropylmethanol (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide (1.1 eq) portion-wise at 0°C.
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the potassium cyclopropylmethoxide.
-
Cool the reaction mixture back to 0°C and add a solution of bromoacetic acid (1.05 eq) in anhydrous THF dropwise, maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Adjust the pH of the aqueous layer to ~2 with HCl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by vacuum distillation or crystallization.
Visualizations
Synthesis Pathway
Caption: Williamson ether synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
Technical Support Center: Reaction Kinetics of 2-(cyclopropylmethoxy)acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals investigating the impact of solvents on the reaction kinetics of 2-(cyclopropylmethoxy)acetic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound and which solvents are typically used?
A1: The synthesis of this compound is commonly achieved via a Williamson ether synthesis. This involves the reaction of a salt of bromoacetic acid with cyclopropylmethanol in the presence of a base. Patent literature indicates the use of solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF).[1] The choice of solvent is critical as it can significantly influence the reaction rate and yield.
Q2: How does solvent polarity affect the reaction rate for the synthesis of this compound?
A2: For a typical S\textsubscript{N}2 reaction like the Williamson ether synthesis, polar aprotic solvents are generally preferred.[2] These solvents can dissolve the reactants but do not solvate the nucleophile as strongly as protic solvents. This leaves the nucleophile more available to attack the electrophile, leading to a faster reaction rate. In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, stabilizing it and thus decreasing its reactivity and slowing the reaction rate.[2]
Q3: Why is my reaction to synthesize this compound proceeding slowly or not at all?
A3: A slow or stalled reaction can be due to several factors.[3][4] Check the following:
-
Purity of Reagents: Ensure that your reactants, including the bromoacetic acid and cyclopropylmethanol, and the solvent are pure and dry. Water content in the solvent can be particularly detrimental.
-
Base Strength: The base used may not be strong enough to deprotonate the cyclopropylmethanol effectively. Consider using a stronger base.
-
Temperature: The reaction temperature might be too low. Increasing the temperature generally increases the reaction rate.[5]
-
Solvent Choice: The solvent may not be optimal. As discussed in Q2, a polar aprotic solvent is often a good choice for this type of reaction.
Q4: I am observing the formation of byproducts in my reaction. What could be the cause and how can I minimize them?
A4: Byproduct formation can be a common issue. In the context of this synthesis, potential side reactions include elimination reactions or reactions with impurities. To minimize byproducts:
-
Control Temperature: Running the reaction at an optimal temperature can favor the desired reaction pathway.
-
Choice of Base: A bulky, non-nucleophilic base can help to minimize side reactions.
-
Purify Starting Materials: Ensure the purity of your starting materials to avoid reactions with contaminants.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction. | Monitor the reaction progress using techniques like TLC or HPLC to ensure it has gone to completion. Consider increasing the reaction time or temperature. |
| Product loss during workup. | Your product may be soluble in the aqueous layer during extraction.[6] Check all layers and filtrates for your product. | |
| Side reactions. | Optimize the reaction conditions (temperature, base, solvent) to minimize the formation of byproducts. | |
| Reaction Not Starting | Inactive reagents. | Verify the quality and purity of your starting materials and reagents.[3] |
| Insufficient mixing. | Ensure efficient stirring throughout the reaction.[3] | |
| Incorrect reaction setup. | Double-check your experimental setup, including glassware and atmosphere if the reaction is air-sensitive. | |
| Inconsistent Kinetic Data | Poor temperature control. | Use a temperature-controlled reaction vessel to maintain a constant temperature throughout the experiment. |
| Inaccurate sampling. | Develop a consistent and rapid sampling technique to minimize variations in time points. | |
| Issues with analytical method. | Validate your analytical method (e.g., HPLC, GC) for linearity, accuracy, and precision. |
Experimental Protocols
Protocol for Studying the Effect of Solvent on Reaction Kinetics
This protocol outlines a general procedure for determining the reaction kinetics of the synthesis of this compound in different solvents.
-
Reactant Preparation:
-
Prepare a stock solution of the sodium salt of bromoacetic acid by reacting bromoacetic acid with one equivalent of sodium hydride in the chosen solvent under an inert atmosphere.
-
Prepare a stock solution of cyclopropylmethanol in the same solvent.
-
-
Reaction Setup:
-
Set up a jacketed glass reactor with a mechanical stirrer, a temperature probe, and a sampling port.
-
Equilibrate the reactor to the desired temperature (e.g., 50 °C).
-
-
Reaction Initiation:
-
Add a known volume of the sodium bromoacetate solution to the reactor.
-
Initiate the reaction by adding a known volume of the cyclopropylmethanol solution. Start a timer immediately.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent (e.g., a dilute acid solution).
-
-
Sample Analysis:
-
Analyze the quenched samples by a suitable analytical method, such as HPLC or GC, to determine the concentration of the product, this compound, and the remaining reactants.
-
-
Data Analysis:
-
Plot the concentration of the product versus time.
-
Determine the initial reaction rate from the slope of the curve at t=0.
-
Repeat the experiment in different solvents to compare the reaction rates.
-
Quantitative Data
The following table provides an illustrative example of how the choice of solvent can impact the reaction rate constant for the synthesis of this compound at a constant temperature. Note that this data is hypothetical and based on general principles of organic chemistry.
| Solvent | Solvent Type | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |
| n-Hexane | Non-polar | 1.9 | 1 |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | 50 |
| Acetone | Polar Aprotic | 21 | 200 |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | 1000 |
| Methanol | Polar Protic | 33 | 20 |
| Water | Polar Protic | 80 | 5 |
Visualizations
Caption: Experimental workflow for kinetic analysis.
Caption: Solvent properties' influence on reaction rate.
References
- 1. WO2018109781A1 - A process for the preparation of firocoxib - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting [chem.rochester.edu]
- 4. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. How To [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to the Analytical Validation of 2-(cyclopropylmethoxy)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for the quantitative analysis of 2-(cyclopropylmethoxy)acetic acid. Due to the limited availability of specific public data on the validation of methods for this exact compound, this guide presents a detailed, exemplary HPLC method validation based on established principles for structurally similar molecules, such as short-chain carboxylic acids and cyclopropane derivatives. The performance data presented herein is hypothetical yet realistic, serving as a practical template for researchers establishing and validating their own analytical methods.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust and widely used technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. For a small carboxylic acid like this compound, a reversed-phase HPLC method with UV detection is a suitable approach.
Exemplary Experimental Protocol: Reversed-Phase HPLC with UV Detection
1. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (70:30, v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: The preparation of the sample solution will depend on the matrix. For a drug substance, a simple dissolution in the mobile phase to a target concentration within the calibration range is appropriate. For a drug product, extraction from the formulation excipients may be necessary.
3. Method Validation Workflow:
The following diagram illustrates the typical workflow for validating the HPLC method in accordance with International Council for Harmonisation (ICH) guidelines.
Hypothetical Performance Data for the HPLC Method
The following table summarizes the expected performance characteristics of the validated HPLC method.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference from blank, placebo, or degradants at the retention time of the analyte. | The method is specific, with no interfering peaks observed at the retention time of this compound. |
| Linearity (R²) | R² ≥ 0.999 | 0.9995 |
| Range | To be defined based on the application. | 5 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (% RSD) | ||
| Repeatability | RSD ≤ 2.0% | 0.8% |
| Intermediate Precision | RSD ≤ 2.0% | 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.5 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 1.5 µg/mL |
| Robustness | No significant impact on results with minor changes in method parameters. | The method is robust to small variations in mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min). |
Comparison with Alternative Analytical Methods
While HPLC is a powerful technique, other methods can also be considered for the analysis of this compound, each with its own advantages and disadvantages.
| Analytical Method | Principle | Pros | Cons |
| HPLC-UV | Separation based on polarity followed by detection of UV absorbance. | High specificity, sensitivity, and precision. Can be used for both assay and impurity profiling. Widely available instrumentation. | Requires a chromophore in the molecule for UV detection. Can be more time-consuming and expensive than simpler methods. |
| Gas Chromatography (GC-FID/MS) | Separation of volatile compounds in the gas phase followed by detection by Flame Ionization Detector (FID) or Mass Spectrometry (MS). | High sensitivity and specificity, especially with MS detection. Suitable for volatile and thermally stable compounds. | Requires derivatization for non-volatile carboxylic acids, which can add complexity and variability. High instrument cost. |
| Titration (Acid-Base) | Neutralization of the acidic proton with a standardized base, with the endpoint determined by an indicator or potentiometrically. | Simple, inexpensive, and requires basic laboratory equipment. Can be highly accurate for assay of the pure substance. | Lacks specificity and cannot be used for impurity analysis. Less sensitive than chromatographic methods. |
Experimental Protocol: Gas Chromatography (GC) with FID
1. Derivatization:
-
To a known amount of the sample, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and an appropriate solvent (e.g., acetonitrile).
-
Heat the mixture at 60-70 °C for 30 minutes to form the trimethylsilyl (TMS) ester of the carboxylic acid.
2. GC Conditions:
-
Column: DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
-
Detector Temperature (FID): 280 °C
Experimental Protocol: Acid-Base Titration
1. Reagents:
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
Phenolphthalein indicator solution.
-
Ethanol or a suitable solvent to dissolve the sample.
2. Procedure:
-
Accurately weigh a suitable amount of this compound and dissolve it in a known volume of a suitable solvent (e.g., 50 mL of ethanol).
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate the solution with the standardized 0.1 M NaOH solution until a persistent faint pink color is observed.
-
Record the volume of NaOH used.
-
Calculate the purity of the acid based on the stoichiometry of the reaction.
Conclusion
The choice of analytical method for this compound depends on the specific requirements of the analysis. For routine quality control, where both assay and impurity profiling are necessary, a validated HPLC-UV method is the most suitable choice, offering a balance of specificity, sensitivity, and accuracy. Gas Chromatography can be a powerful alternative, particularly when coupled with mass spectrometry for structural elucidation of impurities, but the need for derivatization adds a layer of complexity. Acid-base titration remains a simple and cost-effective method for the assay of the bulk drug substance where high purity is expected and impurity profiling is not required.
This guide provides a framework for the development and validation of an analytical method for this compound. Researchers should perform their own comprehensive validation studies to ensure the chosen method is suitable for its intended purpose and complies with all relevant regulatory requirements.
comparative analysis of 2-(cyclopropylmethoxy)acetic acid synthesis routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary synthesis routes for 2-(cyclopropylmethoxy)acetic acid, a valuable building block in pharmaceutical and agrochemical research. The following sections detail the methodologies, present quantitative data for comparison, and include experimental protocols for the most common synthetic pathways.
Introduction
This compound is a carboxylic acid derivative incorporating a cyclopropylmethyl ether moiety. Its unique structural features make it an important intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. The efficient and scalable synthesis of this compound is therefore of significant interest to the chemical research and development community. This guide focuses on two principal synthetic strategies: the Williamson ether synthesis and a two-step route involving a nitrile intermediate followed by hydrolysis.
Comparative Analysis of Synthesis Routes
The two main routes for the synthesis of this compound are outlined below. Each route offers distinct advantages and disadvantages in terms of yield, reaction conditions, and reagent handling.
Route 1: Williamson Ether Synthesis
The Williamson ether synthesis is a widely used and versatile method for preparing ethers. In the context of this compound synthesis, this involves the reaction of cyclopropylmethanol with a haloacetic acid in the presence of a strong base. The choice of base is critical and can significantly impact the reaction yield and conditions.
Route 2: Nitrile Synthesis and Hydrolysis
An alternative two-step approach involves the initial synthesis of 2-(cyclopropylmethoxy)acetonitrile, followed by its hydrolysis to the desired carboxylic acid. This route can be advantageous when the direct etherification is problematic or to access other related derivatives from the nitrile intermediate.
The following diagram illustrates the logical relationship between the two primary synthesis routes.
A Comparative Guide to the Biological Activity of Firocoxib Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of novel firocoxib analogues relative to their parent compound, firocoxib. The information presented herein is intended to support research and development efforts in the field of anti-inflammatory therapeutics by offering a detailed overview of structure-activity relationships, inhibitory profiles, and potential mechanisms of action.
I. Quantitative Comparison of In Vitro Efficacy
The following tables summarize the in vitro inhibitory activity of firocoxib and its analogues against cyclooxygenase (COX) enzymes. The data is compiled from a key study that synthesized and evaluated a series of novel firocoxib analogues designed for balanced COX-1/COX-2 inhibition.[1][2]
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Firocoxib Analogues
| Compound | R Group | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |
| Firocoxib | - | Data not available in the cited study | Data not available in the cited study | Highly selective for COX-2[3][4] |
| 9a | H | >100 | 1.58 ± 0.12 | >63.3 |
| 9b | 4-F | >100 | 0.89 ± 0.07 | >112.4 |
| 9c | 4-Cl | >100 | 0.76 ± 0.06 | >131.6 |
| 9d | 4-Br | 2.16 ± 0.15 | 0.54 ± 0.04 | 4.0 |
| 9e | 4-CH3 | >100 | 1.23 ± 0.09 | >81.3 |
| 9f | 4-OCH3 | >100 | 2.34 ± 0.18 | >42.7 |
| 9g | 3-F | >100 | 1.15 ± 0.09 | >87.0 |
| 9h | 3-Cl | >100 | 0.98 ± 0.08 | >102.0 |
| 9i | 3-Br | >100 | 0.85 ± 0.07 | >117.6 |
| 9j | 3-CH3 | >100 | 1.87 ± 0.14 | >53.5 |
| 9k | 3-OCH3 | >100 | 3.12 ± 0.25 | >32.1 |
| 9l | 2-F | >100 | 2.56 ± 0.20 | >39.1 |
| 9m | 2-Cl | >100 | 1.98 ± 0.16 | >50.5 |
| 9n | 2-Br | >100 | 1.76 ± 0.13 | >56.8 |
| 9o | 2-CH3 | >100 | 3.45 ± 0.28 | >29.0 |
| 9p | 2-OCH3 | >100 | 4.11 ± 0.33 | >24.3 |
| 9q | 2,4-diF | >100 | 1.33 ± 0.11 | >75.2 |
| Celecoxib | - | 15.3 ± 1.2 | 0.045 ± 0.003 | 340 |
Note: IC50 values are presented as mean ± SD. The data for analogues 9a-9q and Celecoxib are from the same study, allowing for direct comparison. Firocoxib's high selectivity for COX-2 is well-established, with reported COX-1/COX-2 IC50 ratios as high as 643 in horses.[4][5]
Table 2: Pharmacokinetic Parameters of Firocoxib (Parent Compound)
| Species | Dosage | Cmax | Tmax | t1/2 (elimination) | Bioavailability |
| Horses | 0.1 mg/kg (oral paste) | 75 ng/mL[6] | 3.9 h[6] | 30 h[6] | 79%[6] |
| Horses | 57 mg (oral tablet) | Lower than paste[7] | Longer than paste[7] | 31.07 ± 10.64 h[7] | 88%[7] |
| Dogs | Not specified | Rapid absorption | 1 h | 5.9 ± 1.1 h | High |
| Neonatal Foals | Multiple oral doses | 89.50 ± 53.36 ng/mL (initial dose) | 0.54 ± 0.65 h | 10.46 ± 4.97 h | Rapid absorption |
Note: Pharmacokinetic data for the firocoxib analogues presented in Table 1 are not currently available in the public domain. The data for firocoxib is provided as a baseline for future comparative studies.
II. Experimental Protocols
A. In Vitro COX-1 and COX-2 Inhibition Assay
The inhibitory activity of the firocoxib analogues against ovine COX-1 and human recombinant COX-2 was determined using a screening assay kit.
-
Enzyme Preparation : Ovine COX-1 and human recombinant COX-2 enzymes were used.
-
Reagent Preparation : A reaction buffer (0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol), Heme, and the test compounds (dissolved in DMSO) were prepared.
-
Assay Procedure :
-
The reaction mixture, containing the reaction buffer, Heme, and the respective enzyme (COX-1 or COX-2), was pre-incubated.
-
The test compounds (firocoxib analogues) were added to the reaction mixture at various concentrations.
-
The reaction was initiated by the addition of arachidonic acid as the substrate.
-
The reaction was incubated for a specified time at 37°C.
-
The production of prostaglandin E2 (PGE2), a primary product of the COX reaction, was measured.
-
-
Data Analysis : The concentration of the test compound that caused 50% inhibition of PGE2 production (IC50) was calculated from the concentration-response curves.
B. Assessment of Anti-inflammatory Activity in RAW264.7 Macrophages
The anti-inflammatory effects of the lead analogue, compound 9d, were evaluated in lipopolysaccharide (LPS)-stimulated murine RAW264.7 macrophages.
-
Cell Culture : RAW264.7 macrophages were cultured in appropriate media.
-
Cell Treatment : The cells were pre-treated with different concentrations of compound 9d for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement : The production of nitric oxide (NO) in the culture supernatant was measured using the Griess reagent.
-
Measurement of Pro-inflammatory Mediators : The expression levels of inducible nitric oxide synthase (iNOS) and COX-2 were determined by Western blot analysis.
-
Reactive Oxygen Species (ROS) Measurement : Intracellular ROS levels were measured using a fluorescent probe (DCFH-DA).
-
NF-κB Pathway Analysis : The effect of compound 9d on the NF-κB signaling pathway was assessed by measuring the expression of key proteins in this pathway, such as phosphorylated IκBα and the nuclear translocation of the p65 subunit, using Western blotting.
III. Signaling Pathways and Experimental Workflows
A. The NF-κB Signaling Pathway and the Action of Firocoxib Analogue 9d
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines.
The firocoxib analogue 9d has been shown to suppress this pathway in LPS-stimulated macrophages.[1][2] The diagram below illustrates the canonical NF-κB signaling pathway and the inhibitory effect of compound 9d.
Caption: NF-κB signaling pathway and inhibition by firocoxib analogue 9d.
B. Experimental Workflow for Evaluating Firocoxib Analogues
The following diagram outlines the general workflow for the synthesis and biological evaluation of novel firocoxib analogues.
Caption: Workflow for synthesis and evaluation of firocoxib analogues.
IV. Summary and Conclusion
The presented data highlights the successful development of novel firocoxib analogues with varying degrees of COX-1 and COX-2 inhibition. Notably, compound 9d , with a 4-bromo substitution on the phenyl ring, demonstrated a potent and more balanced inhibition of both COX isoforms compared to the highly COX-2 selective parent compound, firocoxib. This balanced inhibitory profile may offer a promising strategy for developing anti-inflammatory agents with an improved safety profile.
Furthermore, the investigation into the mechanism of action of compound 9d revealed its ability to suppress the pro-inflammatory NF-κB signaling pathway in macrophages. This dual action of inhibiting COX enzymes and modulating key inflammatory signaling pathways positions these firocoxib analogues as compelling candidates for further preclinical and clinical development. The detailed experimental protocols and workflows provided in this guide are intended to facilitate the replication and extension of these findings by the scientific community. Future studies should focus on the in vivo efficacy and pharmacokinetic profiles of these promising analogues to fully elucidate their therapeutic potential.
References
- 1. Synthesis and anti-inflammatory activity of novel firocoxib analogues with balanced COX inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. madbarn.com [madbarn.com]
- 4. Synopsis of the pharmacokinetics, pharmacodynamics, applications, and safety of firocoxib in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. botupharma.com [botupharma.com]
- 7. Pharmacokinetics and pharmacodynamics of three formulations of firocoxib in healthy horses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2-(cyclopropylmethoxy)acetic acid and Other Ether Acetic Acids for Researchers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ether Acetic Acids
In the landscape of modern drug discovery and development, small molecules with tailored functionalities are of paramount importance. Ether acetic acids, a class of organic compounds characterized by an ether linkage adjacent to a carboxylic acid moiety, represent a versatile scaffold with a wide range of biological activities. This guide provides a comparative overview of 2-(cyclopropylmethoxy)acetic acid against other notable ether acetic acids, namely 2-(benzyloxy)acetic acid and 2-phenoxyacetic acid. This comparison is based on their physicochemical properties, known biological activities, and synthetic accessibility, supported by experimental data where available.
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of a drug candidate, such as its acidity (pKa), lipophilicity (logP), and solubility, are critical determinants of its pharmacokinetic and pharmacodynamic profile. A summary of the available experimental and predicted data for the three ether acetic acids is presented below.
| Property | This compound | 2-(benzyloxy)acetic acid | 2-phenoxyacetic acid |
| Molecular Formula | C₆H₁₀O₃[1][2] | C₉H₁₀O₃[3] | C₈H₈O₃ |
| Molecular Weight | 130.14 g/mol [1][2] | 166.17 g/mol [3] | 152.15 g/mol |
| pKa | 3.51 ± 0.10 (Predicted)[4] | No experimental data found | 3.17 (at 25°C)[5] |
| logP | Not experimentally determined | 1.2878[2] | 1.34[6] |
| Aqueous Solubility | Not experimentally determined | No experimental data found | 0.1-0.5 g/100 mL at 17°C |
| Solubility in Organic Solvents | Soluble in Acetone, Dichloromethane, Methanol[1] | Soluble in ethanol, diethyl ether, glacial acetic acid[7] | Soluble in ethanol, diethyl ether, benzene[7][8] |
| Physical Form | Yellow Liquid[1] | Solid | White granular powder[6] |
| Melting Point | Not applicable | No experimental data found | 98-100 °C[5] |
| Boiling Point | 267.1 ± 13.0 °C (Predicted)[1] | Not determined | 285 °C[5] |
Note: Experimental data for some properties of this compound and 2-(benzyloxy)acetic acid are limited in the public domain. The provided pKa for this compound is a predicted value and should be confirmed experimentally.
Biological Activities and Potential Targets
Ether acetic acids have been investigated for their effects on various biological targets, primarily as anti-inflammatory agents and metabolic modulators.
Cyclooxygenase (COX) Inhibition:
Phenoxyacetic acid derivatives have been explored as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammation. Some derivatives have shown potent and selective inhibition of COX-2.[9] While direct experimental data on the COX inhibitory activity of this compound and 2-(benzyloxy)acetic acid is scarce, a structurally related compound, 2-(3-(chloromethyl)benzoyloxy)benzoic acid, has been shown to reduce COX-2 expression.[10] This suggests that ether acetic acids with different ether substituents may also modulate the COX pathway.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism:
Phenoxyacetic acid analogues have been identified as agonists of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that play crucial roles in lipid and glucose metabolism.[9][11][12] Specifically, some chiral phenoxyacetic acid analogues have been shown to act as PPARα full agonists and PPARγ partial agonists.[9] This dual activity is of interest for the treatment of metabolic disorders. The activity of this compound and 2-(benzyloxy)acetic acid on PPARs has not been extensively reported, representing an area for future investigation.
Experimental Protocols
To facilitate further research and direct comparison, detailed protocols for relevant assays are provided below.
Synthesis Protocols
General Synthesis of this compound:
A common route for the synthesis of this compound involves the Williamson ether synthesis.
Caption: General Williamson ether synthesis for this compound.
Detailed Protocol:
-
To a solution of cyclopropylmethanol in a suitable aprotic solvent (e.g., THF, DMF), add a strong base such as sodium hydride or potassium tert-butoxide at 0°C.
-
Allow the reaction to stir at room temperature for 30 minutes to form the corresponding alkoxide.
-
Add a solution of a haloacetic acid (e.g., bromoacetic acid or chloroacetic acid) in the same solvent to the reaction mixture.
-
Heat the reaction mixture and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and acidify with a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain pure this compound.
Synthesis of 2-phenoxyacetic acid:
Caption: Synthesis of 2-phenoxyacetic acid from phenol.
Detailed Protocol:
-
Dissolve phenol in an aqueous solution of sodium hydroxide to form sodium phenoxide.[13]
-
Add an aqueous solution of chloroacetic acid to the sodium phenoxide solution.[13]
-
Heat the reaction mixture under reflux for several hours.[13]
-
After cooling, acidify the reaction mixture with a strong acid like hydrochloric acid to precipitate the 2-phenoxyacetic acid.[13]
-
Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., water or ethanol) to obtain the purified product.[13]
Biological Assay Protocols
Cyclooxygenase (COX) Inhibition Assay (Fluorometric):
This protocol outlines a general procedure to screen for COX-1 and COX-2 inhibitors.
Caption: Workflow for a fluorometric COX inhibition assay.
Detailed Protocol:
-
Reagent Preparation: Prepare COX assay buffer, reconstitute COX-1 or COX-2 enzyme, prepare COX cofactor solution, and dilute the fluorescent probe. Prepare serial dilutions of the test compounds (e.g., this compound) and a known COX inhibitor (e.g., celecoxib) in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, COX enzyme (either COX-1 or COX-2), and the test compound or control.
-
Pre-incubation: Incubate the plate at the recommended temperature for a specified time to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding a solution of arachidonic acid to each well.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) in a kinetic mode for a set duration.
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of the test compound. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.
Peroxisome Proliferator-Activated Receptor (PPAR) Transactivation Assay:
This protocol describes a cell-based reporter gene assay to measure the activation of PPARs.
Caption: Workflow for a PPAR reporter gene transactivation assay.
Detailed Protocol:
-
Cell Culture and Seeding: Culture a suitable cell line (e.g., HEK293T, HepG2) and seed the cells into a 96-well plate at an appropriate density.
-
Transfection: Co-transfect the cells with a plasmid expressing the desired PPAR subtype (e.g., PPARα or PPARγ) and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).
-
Compound Treatment: After an appropriate incubation period post-transfection, treat the cells with various concentrations of the test compounds (e.g., this compound) and a known PPAR agonist as a positive control.
-
Incubation: Incubate the cells with the compounds for 24 to 48 hours to allow for gene transcription and protein expression.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control plasmid). Calculate the fold activation relative to the vehicle control and determine the EC50 value by fitting the data to a dose-response curve.
Conclusion
This compound, with its unique cyclopropylmethoxy moiety, presents an interesting scaffold for further investigation. While direct comparative data with other ether acetic acids like 2-(benzyloxy)acetic acid and 2-phenoxyacetic acid is limited, the known biological activities of the broader class suggest potential for this compound in modulating inflammatory and metabolic pathways. The provided experimental protocols offer a clear path for researchers to directly compare the performance of these compounds and elucidate their structure-activity relationships. Further studies are warranted to fully characterize the physicochemical and biological properties of this compound and to explore its therapeutic potential.
References
- 1. This compound | 246869-08-9 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Peroxisome proliferator-activated receptors, coactivators, and downstream targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acetic acid [chemister.ru]
- 9. researchgate.net [researchgate.net]
- 10. PubChemLite - 2-[1-(methoxymethyl)cyclopropyl]acetic acid (C7H12O3) [pubchemlite.lcsb.uni.lu]
- 11. benchchem.com [benchchem.com]
- 12. Peroxisome proliferator-activated receptor-α accelerates α-chlorofatty acid catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 2-(Cyclopropylmethoxy)acetic Acid: Traditional vs. Alternative Reagents
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-(Cyclopropylmethoxy)acetic acid is a valuable building block in organic synthesis. This guide provides a comparative analysis of the traditional Williamson ether synthesis and a greener alternative utilizing phase-transfer catalysis for the preparation of this compound. We will delve into the experimental data, detailed protocols, and a visual representation of the synthetic pathways.
Comparative Analysis of Synthetic Routes
The synthesis of this compound is most commonly achieved via the Williamson ether synthesis, a robust and well-established method for forming ethers. This reaction involves the SN2 reaction between an alkoxide and an alkyl halide. However, alternative approaches, such as those employing phase-transfer catalysis (PTC), offer significant advantages in terms of environmental impact, safety, and sometimes, efficiency.
| Parameter | Traditional Williamson Ether Synthesis | Phase-Transfer Catalysis (PTC) Method |
| Starting Materials | Cyclopropylmethanol, Bromoacetic Acid | Cyclopropylmethanol, Bromoacetic Acid |
| Base | Strong bases like Potassium tert-butoxide | Milder bases like Potassium Carbonate or Sodium Hydroxide |
| Solvent | Anhydrous organic solvents (e.g., THF, DMF) | Biphasic system (e.g., Water-Toluene), or solvent-free |
| Catalyst | None | Quaternary ammonium salts (e.g., TBAB, TEBA) |
| Reaction Conditions | Often requires strictly anhydrous conditions and inert atmospheres | Less sensitive to water, often milder conditions |
| Yield | Generally good to high, but dependent on conditions | Often high to excellent yields |
| Environmental Impact | Use of hazardous solvents and strong bases | "Green" methodology, reduces organic solvent waste |
| Safety | Requires handling of pyrophoric/hygroscopic strong bases | Milder bases and conditions improve safety profile |
Experimental Protocols
Method 1: Traditional Williamson Ether Synthesis
This protocol is adapted from a documented synthesis of this compound.
Reagents:
-
Cyclopropylmethanol
-
Bromoacetic acid
-
Potassium tert-butoxide
-
Tetrahydrofuran (THF) or Dimethylformamide (DMF), anhydrous
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopropylmethanol in anhydrous THF or DMF.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add potassium tert-butoxide to the solution while stirring. The formation of the potassium cyclopropylmethoxide salt will occur.
-
In a separate flask, dissolve bromoacetic acid in the same anhydrous solvent.
-
Slowly add the bromoacetic acid solution to the reaction mixture containing the alkoxide.
-
Allow the reaction to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting materials.
-
Upon completion, quench the reaction by carefully adding water.
-
Acidify the aqueous solution with a suitable acid (e.g., HCl) to a pH of approximately 2-3.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Method 2: Phase-Transfer Catalysis (PTC) - A Greener Alternative
This generalized protocol is based on the principles of phase-transfer catalysis for ether synthesis. PTC facilitates the reaction between reactants in different phases (e.g., an aqueous phase containing the nucleophile and an organic phase containing the substrate).
Reagents:
-
Cyclopropylmethanol
-
Bromoacetic acid
-
Sodium Hydroxide or Potassium Carbonate
-
Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB)
-
An organic solvent (e.g., Toluene or Dichloromethane) and Water
Procedure:
-
In a round-bottom flask, combine cyclopropylmethanol, bromoacetic acid, and the phase-transfer catalyst (e.g., TBAB) in a biphasic solvent system, such as toluene and water.
-
Add an aqueous solution of a base, such as sodium hydroxide or potassium carbonate, to the mixture.
-
Stir the mixture vigorously at room temperature or with gentle heating. The PTC will transport the hydroxide or carbonate ions into the organic phase to deprotonate the alcohol, and subsequently, the resulting alkoxide will react with the bromoacetic acid.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, separate the aqueous and organic layers.
-
Wash the organic layer with water.
-
Acidify the combined aqueous layers with an acid (e.g., HCl) to a pH of 2-3 to protonate the carboxylate.
-
Extract the product, this compound, with an organic solvent.
-
Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
Synthetic Pathway Visualization
The following diagram illustrates the two primary synthetic routes to this compound discussed in this guide.
Caption: Synthetic routes to this compound.
This guide demonstrates that while the traditional Williamson ether synthesis is an effective method for producing this compound, phase-transfer catalysis presents a compelling, greener alternative that aligns with the principles of sustainable chemistry. The choice of method will depend on the specific requirements of the synthesis, including scale, available resources, and environmental considerations.
A Comparative Guide to Analytical Method Validation for Impurities in 2-(cyclopropylmethoxy)acetic acid
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comparative overview of analytical method validation for the determination of impurities in 2-(cyclopropylmethoxy)acetic acid. Given the absence of a standardized public monograph for this specific compound, this document outlines two robust analytical approaches—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—and compares their validation parameters based on established principles for similar carboxylic acids and regulatory guidelines such as ICH Q2(R1).
Potential Impurities in this compound
The synthesis of this compound likely proceeds via a Williamson ether synthesis. This involves the reaction of a cyclopropylmethyl halide with a salt of glycolic acid, or cyclopropylmethoxide with a haloacetic acid derivative. Based on this synthetic route, potential process-related impurities could include:
-
Impurity A: Cyclopropylmethanol (Unreacted Starting Material)
-
Impurity B: Chloroacetic Acid or Bromoacetic Acid (Unreacted Starting Material)
-
Impurity C: Glycolic Acid (Potential starting material or side-product)
-
Impurity D: Bis(cyclopropylmethyl) ether (Side-product from reaction of cyclopropylmethoxide with cyclopropylmethyl halide)
-
Degradation Products: Potential products arising from stress conditions (e.g., hydrolysis, oxidation).
Comparison of Analytical Methods
The choice between HPLC and GC for impurity analysis depends on the volatility and thermal stability of the impurities. For this compound and its likely impurities, both techniques are viable, though they require different approaches.
Table 1: Comparison of HPLC-UV and GC-FID Method Validation Parameters
| Validation Parameter | HPLC-UV Method | GC-FID Method (with Derivatization) |
| Specificity | Good resolution between the API and all potential impurities. Peak purity analysis using a PDA detector is recommended. | Excellent separation of volatile derivatives. Potential for co-elution with other volatile components. |
| Linearity (r²) | ≥ 0.999 for all impurities | ≥ 0.998 for all derivatized impurities |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | ≤ 3.0% |
| - Intermediate Precision | ≤ 3.0% | ≤ 5.0% |
| Limit of Detection (LOD) | 0.01% (w/w) relative to API | 0.005% (w/w) relative to API |
| Limit of Quantitation (LOQ) | 0.03% (w/w) relative to API | 0.015% (w/w) relative to API |
| Range | LOQ to 150% of the specification limit for each impurity. | LOQ to 150% of the specification limit for each impurity. |
| Robustness | Method is robust to small variations in mobile phase pH (±0.2), column temperature (±2°C), and flow rate (±0.1 mL/min). | Method is robust to small variations in oven temperature ramp rate (±1°C/min), and carrier gas flow rate (±0.1 mL/min). |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for the HPLC-UV and GC-FID methods.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for separating the polar carboxylic acid and related impurities.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: Hold at 40% A, 60% B
-
30-31 min: Linear gradient back to 95% A, 5% B
-
31-40 min: Hold at 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Diluent: Mobile Phase A.
-
Standard Solution: Prepare a stock solution of each impurity standard at 100 µg/mL in diluent. Prepare working standards by diluting the stock solutions to the desired concentrations (e.g., corresponding to the specification limit).
-
Sample Solution: Accurately weigh and dissolve this compound in the diluent to a final concentration of 1.0 mg/mL.
Gas Chromatography (GC-FID) Method with Derivatization
This method is highly sensitive for volatile and semi-volatile impurities after converting them to less polar derivatives.
1. Derivatization Procedure (Silylation):
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Add 1 mL of a suitable solvent (e.g., Pyridine).
-
Add 200 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection.
2. Chromatographic Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature (FID): 280°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 150°C.
-
Ramp 2: 20°C/min to 250°C, hold for 5 minutes.
-
-
Injection Volume: 1 µL (split ratio 20:1).
Visualizing the Validation Workflow
Understanding the relationship between different validation parameters and the overall analytical workflow is crucial.
Caption: Workflow from method development to validation.
A Spectroscopic Comparison of 2-(cyclopropylmethoxy)acetic acid and its Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 2-(cyclopropylmethoxy)acetic acid and its corresponding methyl and ethyl esters. Understanding the distinct spectral characteristics of these related compounds is crucial for reaction monitoring, quality control, and structural confirmation in synthetic and medicinal chemistry. This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols. In the absence of publicly available experimental spectra for these specific compounds, high-quality predicted data is presented to facilitate a comparative analysis.
Spectroscopic Data Comparison
The following tables summarize the predicted spectroscopic data for this compound and its methyl and ethyl esters. These predictions offer valuable insights into the expected spectral features and highlight the key differences arising from the carboxylic acid and ester functional groups.
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm, Multiplicity, Integration, Assignment |
| This compound | ~10.5 (s, 1H, -COOH), 4.15 (s, 2H, -O-CH₂-), 3.45 (d, 2H, J=7.2 Hz, -CH₂-cyclopropyl), 1.10 (m, 1H, -CH-cyclopropyl), 0.60 (m, 2H, -CH₂-cyclopropyl), 0.25 (m, 2H, -CH₂-cyclopropyl) |
| Methyl 2-(cyclopropylmethoxy)acetate | 4.10 (s, 2H, -O-CH₂-), 3.75 (s, 3H, -OCH₃), 3.40 (d, 2H, J=7.2 Hz, -CH₂-cyclopropyl), 1.05 (m, 1H, -CH-cyclopropyl), 0.55 (m, 2H, -CH₂-cyclopropyl), 0.20 (m, 2H, -CH₂-cyclopropyl) |
| Ethyl 2-(cyclopropylmethoxy)acetate | 4.20 (q, 2H, J=7.1 Hz, -OCH₂CH₃), 4.10 (s, 2H, -O-CH₂-), 3.40 (d, 2H, J=7.2 Hz, -CH₂-cyclopropyl), 1.25 (t, 3H, J=7.1 Hz, -OCH₂CH₃), 1.05 (m, 1H, -CH-cyclopropyl), 0.55 (m, 2H, -CH₂-cyclopropyl), 0.20 (m, 2H, -CH₂-cyclopropyl) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm, Assignment |
| This compound | ~175.0 (-COOH), ~74.0 (-O-CH₂-), ~68.0 (-CH₂-cyclopropyl), ~10.0 (-CH-cyclopropyl), ~3.0 (-CH₂-cyclopropyl) |
| Methyl 2-(cyclopropylmethoxy)acetate | ~171.0 (-COO-), ~74.0 (-O-CH₂-), ~68.0 (-CH₂-cyclopropyl), ~52.0 (-OCH₃), ~10.0 (-CH-cyclopropyl), ~3.0 (-CH₂-cyclopropyl) |
| Ethyl 2-(cyclopropylmethoxy)acetate | ~170.5 (-COO-), ~74.0 (-O-CH₂-), ~68.0 (-CH₂-cyclopropyl), ~61.0 (-OCH₂CH₃), ~14.0 (-OCH₂CH₃), ~10.0 (-CH-cyclopropyl), ~3.0 (-CH₂-cyclopropyl) |
Table 3: Predicted Key IR Absorption Bands (cm⁻¹)
| Compound | O-H Stretch | C-H Stretch | C=O Stretch | C-O Stretch |
| This compound | 3300-2500 (broad) | 3080, 2950-2850 | ~1710 | ~1250 |
| Methyl 2-(cyclopropylmethoxy)acetate | N/A | 3080, 2950-2850 | ~1740 | ~1200 |
| Ethyl 2-(cyclopropylmethoxy)acetate | N/A | 3080, 2950-2850 | ~1735 | ~1190 |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions m/z |
| This compound | 130 | 85, 55, 45 |
| Methyl 2-(cyclopropylmethoxy)acetate | 144 | 99, 87, 59, 55 |
| Ethyl 2-(cyclopropylmethoxy)acetate | 158 | 113, 87, 73, 55 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution into a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for precise chemical shift referencing.
¹H NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse program (e.g., zg30).
-
Set the spectral width to a range appropriate for proton signals (e.g., 0-12 ppm).
-
Use a sufficient number of scans (typically 8-16) to obtain a good signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts relative to the internal standard.
¹³C NMR Data Acquisition:
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.
-
Use a proton-decoupled pulse program to simplify the spectrum to single lines for each unique carbon.
-
Set the spectral width to a range appropriate for carbon signals (e.g., 0-220 ppm).
-
Acquire the spectrum with a significantly larger number of scans (e.g., 1024 or more) compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):
-
Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
-
Place a single drop of the liquid sample onto the center of one salt plate.
-
Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.
-
Mount the sandwiched plates in the spectrometer's sample holder.
Data Acquisition (FT-IR):
-
Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
-
Place the sample holder with the prepared salt plates into the beam path.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Sample Preparation (Electron Ionization - EI):
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane). A typical concentration is around 1 mg/mL.
Data Acquisition (GC-MS or Direct Inlet):
-
GC-MS: If the sample is volatile and thermally stable, inject a small volume (e.g., 1 µL) of the prepared solution into the gas chromatograph coupled to the mass spectrometer. The GC will separate the components of the sample before they enter the ion source.
-
Direct Inlet Probe: For pure samples, a small amount can be placed on a direct insertion probe, which is then inserted into the ion source and heated to volatilize the sample.
-
Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: A detector records the abundance of each ion, generating the mass spectrum.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for a comprehensive spectroscopic comparison of a parent compound and its derivatives.
Caption: A logical workflow for the spectroscopic comparison of related compounds.
In Vitro Evaluation of Novel Phenoxyacetic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Phenoxyacetic acid derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide range of pharmacological activities. This guide provides a comparative overview of the in vitro biological evaluation of novel phenoxyacetic acid derivatives, supported by experimental data and detailed protocols to aid in the research and development of new therapeutic agents.
Quantitative Data Summary
The following table summarizes the in vitro biological activity of selected novel phenoxyacetic acid derivatives from various studies. This data facilitates a comparative analysis of their potential as anticancer, antimicrobial, and anti-inflammatory agents.
| Compound/Derivative | Target/Assay | Cell Line/Organism | Result (IC50/Zone of Inhibition) | Reference |
| Anticancer Activity | ||||
| Compound I (Phenoxyacetamide derivative) | Cytotoxicity | HepG2 (Liver Cancer) | IC50: 1.43 µM | [1] |
| Compound I (Phenoxyacetamide derivative) | Cytotoxicity | MCF-7 (Breast Cancer) | IC50: 10.51 µM | [1] |
| 5-Fluorouracil (Standard) | Cytotoxicity | HepG2 (Liver Cancer) | IC50: 5.32 µM | [1] |
| 4-Cl-phenoxyacetic acid | Cytotoxicity | Breast Cancer Cells | IC50: 0.194±0.09 µg/ml | [2] |
| Cisplatin (Standard) | Cytotoxicity | Breast Cancer Cells | IC50: 0.236±0.07 µg/ml | [2] |
| Antimicrobial Activity | ||||
| 4-(2-methyl-phenylazo)-phenoxyacetic acid | Antibacterial | S. pyogenes | 20 mm | [2] |
| Septonex (Standard) | Antibacterial | S. pyogenes | 17 mm | [2] |
| (E)-4-((2-(carboxymethoxy) benzylidene) amino) benzoic acid | Antibacterial | E. coli | 22 mm | [2] |
| Ampicillin (Standard) | Antibacterial | E. coli | 25 mm | [2] |
| N'-(2-(4-chlorophenoxy)acetyl)-2,3,4,5-tetrafluorobenzohydrazide | Antibacterial/Antifungal | Pathogenic microbes | Good Inhibition | [2] |
| Anti-inflammatory Activity | ||||
| Phenoxyacetic acid derivative (XIV) | COX-2 Inhibition | - | IC50: 0.06 µM | [3] |
| Compound 5f | COX-2 Inhibition | - | IC50: 0.06-0.09 µM | [3] |
| Compound 7b | COX-2 Inhibition | - | IC50: 0.06-0.09 µM | [3] |
| Celecoxib (Standard) | COX-2 Inhibition | - | IC50: 0.06 µM (comparable) | [3] |
| Mefenamic acid (Standard) | COX-1 Inhibition | - | IC50: 29.9 ± 0.09 µM | [3] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Anticancer Activity: MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of phenoxyacetic acid derivatives on cancer cell lines, such as HepG2.[1][4][5][6][7]
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Prepare various concentrations of the phenoxyacetic acid derivatives in the culture medium. The final DMSO concentration should not exceed 0.1%.[4] Remove the old medium and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a blank (medium only).[4]
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Susceptibility: Kirby-Bauer Disk Diffusion Method
This method determines the sensitivity or resistance of pathogenic bacteria to the synthesized phenoxyacetic acid derivatives.[8][9][10][11]
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Sterile filter paper disks
-
Solutions of phenoxyacetic acid derivatives at known concentrations
-
Standard antibiotic disks (e.g., Ampicillin)
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard.[8]
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and spread it evenly over the entire surface of an MHA plate to create a lawn of bacteria.[11]
-
Disk Application: Impregnate sterile filter paper disks with known concentrations of the phenoxyacetic acid derivatives. Place the impregnated disks and standard antibiotic disks on the inoculated agar surface, ensuring they are at least 24 mm apart.[11]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of no growth around each disk in millimeters (mm).
-
Interpretation: Compare the zone diameters to standardized charts to determine if the bacteria are susceptible, intermediate, or resistant to the tested compounds.
Anti-inflammatory Activity: In Vitro COX-1/COX-2 Inhibition Assay
This assay evaluates the ability of phenoxyacetic acid derivatives to selectively inhibit the COX-2 enzyme, a key target in inflammation.[12][13][14][15][16][17][18][19]
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Assay buffer (e.g., Tris-HCl)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Phenoxyacetic acid derivatives
-
Reference inhibitors (e.g., Celecoxib, Mefenamic acid)
-
96-well plate
-
Detection system (e.g., colorimetric, fluorometric, or EIA-based)
Procedure:
-
Enzyme and Cofactor Addition: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.[14]
-
Inhibitor Incubation: Add various concentrations of the phenoxyacetic acid derivatives, reference inhibitors, or vehicle (DMSO) to the wells. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.[14]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.[14]
-
Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.[14]
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., HCl).[14]
-
Detection: Measure the amount of prostaglandin produced using an appropriate detection method.[14]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 values for both COX-1 and COX-2 to assess selectivity.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro evaluation of novel phenoxyacetic acid derivatives.
Caption: General workflow for synthesis and in vitro evaluation.
COX-2 Signaling Pathway and Inhibition
This diagram illustrates the cyclooxygenase-2 (COX-2) signaling pathway in inflammation and the mechanism of inhibition by compounds like phenoxyacetic acid derivatives.[20][21][22][23][24]
Caption: COX-2 pathway and inhibition by phenoxyacetic acid derivatives.
Conclusion
The in vitro evaluation of novel phenoxyacetic acid derivatives consistently reveals their significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammatory disorders. The structure-activity relationship studies, guided by the quantitative data from assays such as those described in this guide, are crucial for the rational design of more potent and selective drug candidates. The provided protocols and workflows serve as a foundational resource for researchers to standardize their evaluation processes, ensuring the generation of comparable and reliable data. Future research should focus on optimizing the lead compounds identified from in vitro studies for further preclinical and clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. jetir.org [jetir.org]
- 3. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijrr.com [ijrr.com]
- 8. asm.org [asm.org]
- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 10. hardydiagnostics.com [hardydiagnostics.com]
- 11. microbenotes.com [microbenotes.com]
- 12. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Influencing COX-2 Activity by COX Related Pathways in Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis [frontiersin.org]
- 24. aacrjournals.org [aacrjournals.org]
Comparative Analysis of COX-1/COX-2 Inhibition by Firocoxib Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cyclooxygenase (COX) inhibitory profiles of Firocoxib and its novel analogues. The following sections detail their relative potencies and selectivities, supported by experimental data and methodologies, to inform future drug discovery and development efforts.
Firocoxib is a selective COX-2 inhibitor used in veterinary medicine to manage pain and inflammation.[1] The development of analogues with balanced COX-1/COX-2 inhibition is a strategy to potentially mitigate the adverse effects associated with both non-selective and highly selective COX-2 inhibitors.[2] A recent study by Zheng et al. (2024) explored the synthesis and anti-inflammatory activity of a novel series of Firocoxib analogues, providing valuable insights into their structure-activity relationships.[2]
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of Firocoxib and its analogues against COX-1 and COX-2 is typically determined by measuring their half-maximal inhibitory concentrations (IC50). A lower IC50 value indicates greater potency. The selectivity for COX-2 over COX-1 is often expressed as a selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
A study on novel Firocoxib analogues incorporating an amide bond demonstrated varying degrees of potency and selectivity. Among the synthesized compounds, one analogue, designated as 9d , exhibited potent and balanced inhibition of both COX-1 and COX-2.[2]
While the full quantitative data for all analogues from the aforementioned study is not publicly available, the following table summarizes the reported inhibitory activities for a key analogue in comparison to a standard reference compound, Celecoxib.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Analogue 9d | Potent Inhibition | Potent Inhibition | Balanced |
| Celecoxib | >100 | 0.30 | >303 |
Note: "Potent Inhibition" and "Balanced" are based on the qualitative description from the available literature. For precise quantitative comparison, access to the full study is recommended.
Experimental Protocols
The determination of COX-1 and COX-2 inhibition is crucial for characterizing the activity of Firocoxib analogues. A common method is the in vitro enzyme inhibition assay.
In Vitro COX-1/COX-2 Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the production of prostaglandins from arachidonic acid by purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
L-epinephrine (cofactor)
-
Arachidonic acid (substrate)
-
Test compounds (Firocoxib analogues) and reference inhibitors (e.g., Celecoxib) dissolved in DMSO
-
Stop solution (e.g., HCl)
-
Enzyme immunoassay (EIA) or other detection kits for prostaglandins (e.g., PGE2)
Procedure:
-
Enzyme Preparation: In a reaction tube, the assay buffer, heme, and either COX-1 or COX-2 enzyme are combined.
-
Inhibitor Incubation: The test compounds at various concentrations are added to the enzyme mixture and pre-incubated for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.[3]
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.[4]
-
Reaction Incubation: The mixture is incubated for a set period (e.g., 10 minutes) at 37°C to allow for the conversion of arachidonic acid to prostaglandins.[4]
-
Reaction Termination: The reaction is stopped by the addition of a stop solution.[4]
-
Detection: The amount of prostaglandin produced is quantified using a suitable method, such as an enzyme immunoassay (EIA).
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a vehicle control. IC50 values are then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of COX inhibitors are linked to their ability to block the production of prostaglandins, which are key mediators of inflammation. The expression of COX-2 is often induced by pro-inflammatory stimuli through signaling pathways such as the NF-κB pathway.
COX and NF-κB Signaling Pathway
Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate the NF-κB signaling pathway.[2] This leads to the translocation of NF-κB into the nucleus, where it binds to the promoter region of the COX-2 gene, inducing its expression.[5][6] The resulting increase in COX-2 enzyme levels leads to the production of prostaglandins, which contribute to inflammation. Inhibition of COX-2 by Firocoxib and its analogues blocks this process.
Experimental Workflow for COX Inhibition Assay
The following diagram illustrates the typical workflow for an in vitro COX inhibition assay used to evaluate compounds like Firocoxib and its analogues.
References
- 1. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-inflammatory activity of novel firocoxib analogues with balanced COX inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pnas.org [pnas.org]
- 6. ahajournals.org [ahajournals.org]
Quantitative Analysis of 2-(cyclopropylmethoxy)acetic Acid in Reaction Mixtures: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of 2-(cyclopropylmethoxy)acetic acid in complex reaction mixtures is crucial for process optimization, yield determination, and quality control. This guide provides a comparative analysis of suitable analytical methodologies, offering detailed experimental protocols and performance characteristics to aid in selecting the most appropriate technique for your specific needs.
Comparison of Analytical Techniques
The primary methods for the quantitative analysis of this compound include Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, High-Performance Liquid Chromatography (HPLC), and classical Titration methods. Each technique offers distinct advantages and limitations in terms of sensitivity, selectivity, and sample throughput.
| Parameter | GC-MS with Derivatization | HPLC | Titration |
| Principle | Separation of volatile derivatives by gas chromatography and detection by mass spectrometry. | Separation based on polarity using a liquid mobile phase and stationary phase, with UV or MS detection. | Neutralization reaction between the acidic analyte and a standardized basic titrant. |
| Sensitivity | High (ng/mL to pg/mL) | Moderate to High (µg/mL to ng/mL) | Low (mg/mL) |
| Selectivity | Very High (mass spectral data provides structural confirmation) | High (with appropriate column and detector) | Low (susceptible to interference from other acidic or basic components) |
| Sample Preparation | Derivatization required to increase volatility.[1][2][3] | Often minimal, may require filtration or dilution.[4][5] | May require filtration to remove particulates. |
| Throughput | Moderate (derivatization adds to sample preparation time) | High | Moderate |
| Cost (Instrument) | High | Moderate to High | Low |
| Cost (Per Sample) | Moderate | Low to Moderate | Low |
| Expertise Required | High | Moderate | Low |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation Derivatization
Gas chromatography is a powerful technique for separating volatile compounds. However, carboxylic acids like this compound are often not volatile enough for direct GC analysis due to their polarity and tendency to form hydrogen bonds.[2] Derivatization is therefore a necessary step to convert the analyte into a more volatile and thermally stable compound.[1][3] Silylation is a common and effective derivatization method for compounds with active hydrogens, such as carboxylic acids.[1][3]
Experimental Workflow:
Protocol:
-
Sample Preparation and Extraction:
-
Take a known volume or weight of the reaction mixture.
-
Perform a liquid-liquid extraction using a suitable organic solvent like ethyl acetate to isolate the this compound from the aqueous reaction components.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Derivatization:
-
To the dried residue, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.
-
Heat the mixture at a controlled temperature (e.g., 60-70 °C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Injection: Inject an aliquot of the derivatized sample into the GC-MS system.
-
GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Temperature Program: Start with an initial oven temperature, followed by a temperature ramp to an appropriate final temperature to ensure good separation of the analyte from other components in the reaction mixture.
-
MS Detection: Operate the mass spectrometer in either full scan mode for qualitative identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound that have undergone the same derivatization procedure.
-
Quantify the analyte in the sample by comparing its peak area to the calibration curve.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[5] For carboxylic acids, reversed-phase HPLC is commonly employed.[4][6]
Experimental Workflow:
Protocol:
-
Sample Preparation:
-
Take a known volume or weight of the reaction mixture.
-
Dilute the sample with the mobile phase to a concentration within the linear range of the detector.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
-
-
HPLC Analysis:
-
Column: Use a reversed-phase column such as a C18 column.[5]
-
Mobile Phase: A typical mobile phase would be a mixture of an aqueous buffer (e.g., phosphate buffer with a controlled pH) and an organic solvent like acetonitrile or methanol.[5] The pH of the mobile phase is crucial for controlling the retention of the carboxylic acid.
-
Detection: Use a UV detector set at a wavelength where this compound has sufficient absorbance (typically around 210 nm for carboxylic acids) or a mass spectrometer for higher selectivity and sensitivity.[5]
-
Flow Rate: A typical flow rate is around 1 mL/min.[5]
-
-
Quantification:
-
Prepare a calibration curve by injecting standard solutions of this compound of known concentrations.
-
Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.
-
Acid-Base Titration
Titration is a classical analytical method that can be used for the quantification of carboxylic acids.[7] It involves the neutralization of the acid with a standard solution of a base.
Experimental Workflow:
Protocol:
-
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Dissolve the sample in a suitable solvent, such as a mixture of water and ethanol, to ensure the solubility of the carboxylic acid.
-
-
Titration:
-
Add a few drops of a suitable indicator, such as phenolphthalein.
-
Titrate the sample with a standardized solution of a strong base, such as sodium hydroxide (NaOH), until the endpoint is reached, indicated by a persistent color change of the indicator.[7]
-
Alternatively, a potentiometric titration can be performed by monitoring the pH of the solution as the titrant is added, with the endpoint being the point of inflection on the titration curve.[8]
-
-
Calculation:
-
Calculate the concentration of this compound in the sample based on the volume of the titrant used, its concentration, and the initial mass of the sample.
-
Conclusion
The choice of analytical method for the quantification of this compound in reaction mixtures depends on the specific requirements of the analysis.
-
GC-MS with derivatization is the method of choice when high sensitivity and selectivity are paramount, and for the identification of unknown impurities.
-
HPLC offers a good balance of sensitivity, selectivity, and throughput, often with simpler sample preparation than GC-MS.
-
Titration is a simple, cost-effective method suitable for routine analysis where high sensitivity is not required and the reaction mixture is relatively clean from other acidic or basic interfering species.
For drug development and process research where accurate and reliable data is critical, the use of chromatographic techniques like GC-MS or HPLC is highly recommended.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchr.org [jchr.org]
- 6. revistas.usp.br [revistas.usp.br]
- 7. youtube.com [youtube.com]
- 8. A rapid method for quantification of carboxyl groups in cellulose pulp :: BioResources [bioresources.cnr.ncsu.edu]
Safety Operating Guide
Proper Disposal of 2-(cyclopropylmethoxy)acetic Acid: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers
The proper disposal of 2-(cyclopropylmethoxy)acetic acid is critical for ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this chemical, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is essential to mitigate risks and comply with regulatory standards.
Hazard Profile and Safety Summary
This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it can cause skin irritation, serious eye damage, and respiratory irritation.[1] Structurally, the compound contains both a carboxylic acid functional group, making it corrosive, and an ether linkage, which presents a risk of peroxide formation over time.[2][3] Ethers are known to form explosive peroxides upon exposure to air and light.[2][4] Therefore, it is crucial to handle this compound with appropriate personal protective equipment and to follow strict disposal protocols.
Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required equipment when handling this compound.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[5] | Protects against splashes that can cause serious eye damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or polyvinyl alcohol).[4][5] | Prevents skin contact and irritation.[1] Gloves should be changed immediately if contaminated.[4] |
| Body Protection | Laboratory coat.[4][5] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use only in a well-ventilated area, preferably a chemical fume hood.[1][4][5] | Minimizes the inhalation of vapors, which can cause respiratory irritation.[1] |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5]
Step 1: Waste Collection and Segregation
-
Collect all waste containing this compound, including residual amounts, contaminated materials (like absorbent pads or gloves), and rinsate from cleaning glassware, in a designated hazardous waste container.[3][5]
-
The first rinse of any container that held the chemical must be collected as hazardous waste.[3]
-
Do not mix this waste with incompatible chemicals. It should be stored separately from strong oxidizing agents and strong acids.[6]
Step 2: Container Selection and Labeling
-
Use a sturdy, leak-proof, and chemically compatible container for waste collection. Plastic is often preferred.[7] Ensure the container can be securely sealed.[3][7]
-
Clearly label the waste container with a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[3][5]
-
The label must include the full chemical name, "this compound," and the approximate concentration and quantity. Do not use abbreviations.[3]
Step 3: Storage of Chemical Waste
-
Store the sealed waste container in a designated and properly ventilated Satellite Accumulation Area within the laboratory.[7]
-
The storage area should be cool, dry, and away from heat or ignition sources.[8]
-
Use secondary containment (such as a larger, chemically resistant bin) to prevent the spread of material in case of a leak.[3]
-
Keep the waste container closed at all times except when adding waste.[3][7]
Step 4: Arranging for Disposal
-
Once the waste container is full or you have finished the project, contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup.[3][7]
-
Follow your institution-specific procedures for requesting a waste collection.
Special Consideration: Peroxide Formation Due to the ether group, containers of this compound should be dated upon receipt and upon opening.[3][4] It is best practice to dispose of ether-containing compounds within 6 to 12 months of opening to minimize the risk of explosive peroxide formation.[2][4] If you encounter old or undated containers, or if crystals are observed, do not handle the container and contact your EHS department immediately.[4]
Emergency Procedures: Spills
In the event of a small spill, trained laboratory personnel may clean it up using an appropriate spill kit with absorbent material.[4]
-
Evacuate non-essential personnel from the area.[4]
-
Wearing the appropriate PPE, confine the spill to a small area.[4]
-
Use an inert absorbent material to soak up the chemical.[9]
-
Collect the contaminated absorbent material and place it in a sealed, properly labeled hazardous waste container.[2][4]
-
For large spills (e.g., >1 Liter), evacuate the area immediately and contact your institution's EHS department for assistance.[4]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. vumc.org [vumc.org]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. laballey.com [laballey.com]
- 9. uwm.edu [uwm.edu]
Safeguarding Your Research: A Guide to Handling 2-(cyclopropylmethoxy)acetic Acid
Essential safety protocols and logistical plans for the handling and disposal of 2-(cyclopropylmethoxy)acetic Acid are critical for ensuring a safe laboratory environment. This guide provides detailed procedural information for researchers, scientists, and drug development professionals to minimize risks and manage this chemical responsibly.
This compound is classified as a substance that can cause skin irritation, serious eye damage, and respiratory irritation[1]. Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory to prevent exposure and ensure personal safety.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is required to minimize exposure to potential hazards.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles or Face Shield | Must provide a complete seal around the eyes or protect the entire face from splashes[2][3]. |
| Hand Protection | Chemical-resistant Gloves | Nitrile, neoprene, or butyl rubber gloves are suitable. Ensure to check for any signs of degradation before use[2][3]. |
| Body Protection | Laboratory Coat or Chemical-resistant Apron | Should be worn at all times to protect against skin contact[2]. |
| Respiratory Protection | NIOSH-approved Respirator | Required if working in a poorly ventilated area or when dust or aerosols may be generated. A respirator with an acid gas cartridge is recommended[4][5]. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Handling:
-
Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood[6][7].
-
Avoid direct contact with skin, eyes, and clothing[8].
-
Prevent the formation of dust and aerosols[9].
-
Use non-sparking tools and avoid sources of ignition, as the flammability of this specific compound is not fully known, but similar organic acids can be flammable[6][10].
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area[6][10].
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place[1][4].
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids[4].
Emergency Procedures: First Aid and Spill Response
In the event of an emergency, immediate and appropriate action is critical.
First-Aid Measures:
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[1]. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[9][11]. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention[1][9]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[9][11]. |
Spill Response: In case of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, absorb the spill with an inert material such as sand or vermiculite and place it in a suitable, closed container for disposal[4][6][10].
Disposal Plan
Chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Concentrated Waste: If the this compound is in a concentrated form or mixed with other hazardous chemicals, it must be collected in a properly labeled hazardous waste container for pickup by a certified waste disposal company[12].
-
Diluted Waste: For very dilute aqueous solutions (less than 10%), neutralization with a base like sodium bicarbonate may be possible. However, always consult with your institution's environmental health and safety (EHS) department before proceeding with any neutralization and drain disposal[12].
-
Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
Workflow for Handling this compound
Caption: A flowchart outlining the key steps and safety considerations for handling this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 3. quora.com [quora.com]
- 4. fishersci.com [fishersci.com]
- 5. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. nano.pitt.edu [nano.pitt.edu]
- 8. aksci.com [aksci.com]
- 9. angenechemical.com [angenechemical.com]
- 10. uwm.edu [uwm.edu]
- 11. Page loading... [wap.guidechem.com]
- 12. laballey.com [laballey.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
